Molecular weight difference between Ethylamine-14N and 15N
Precision Analytics of Ethylamine Isotopologues: A Technical Guide to N vs. N Differential Analysis Executive Summary This technical guide provides a comprehensive analysis of the molecular weight and physicochemical dif...
Author: BenchChem Technical Support Team. Date: February 2026
Precision Analytics of Ethylamine Isotopologues: A Technical Guide to
N vs.
N Differential Analysis
Executive Summary
This technical guide provides a comprehensive analysis of the molecular weight and physicochemical differences between Ethylamine-
N (natural abundance) and Ethylamine-N (stable isotope labeled). It is designed for analytical chemists and drug development scientists utilizing stable isotope dilution assays (SIDA) and nuclear magnetic resonance (NMR).
While the nominal mass difference is 1 Dalton, the exact mass differential (
Da) dictates high-resolution mass spectrometry parameters. Furthermore, the substitution of the quadrupolar N nucleus with the dipolar spin-1/2 N nucleus fundamentally alters NMR observability, making the N isotopologue a critical tool for structural elucidation and metabolic tracking without the chromatographic isotope effects often seen with deuterated standards.
Part 1: Fundamental Physical Chemistry
Exact Mass Calculations
The utility of Ethylamine-
N in quantitative proteomics and metabolomics relies on the precise mass difference arising from the neutron variation in the nitrogen nucleus. Unlike nominal mass calculations used in low-resolution instruments, high-resolution platforms (Orbitrap, FT-ICR) require precision to the fifth decimal place.
Table 1: Physicochemical Comparison of Ethylamine Isotopologues
Property
Ethylamine-N (Natural)
Ethylamine-N (Labeled)
Difference ()
Molecular Formula
Neutron substitution
Nitrogen Atomic Mass
14.003074 Da
15.000109 Da
+0.997035 Da
Exact Molecular Weight
45.057849 Da
46.054884 Da
+0.997035 Da
Nuclear Spin ()
1 (Integer)
1/2 (Half-integer)
Spin Physics
Magnetic Moment ()
0.4037
-0.2831
Negative sign indicates opposite alignment
Natural Abundance
99.636%
0.364%
Enrichment required
Data grounded in IUPAC atomic weights and NIST physical standards.
The "Mass Defect" Implication
Note that the difference is not exactly 1.00000 Da. The "mass defect" (binding energy variance) results in a shift of ~0.997 Da. In high-resolution MS, setting an extraction window of exactly +1.000 Da can leads to mass accuracy errors >5 ppm, potentially excluding the target ion.
Protocol Advice: When setting inclusion lists for Orbitrap MS, use the calculated exact mass of 46.05488, not 46.05785.
Part 2: Analytical Utility in Mass Spectrometry (LC-MS/MS)
The Chromatographic Isotope Effect
A critical advantage of
N-labeling over Deuterium (H) labeling is the absence of the Chromatographic Isotope Effect .
Deuterium Issues: C-D bonds are shorter and stronger than C-H bonds, reducing lipophilicity. This often causes deuterated standards to elute earlier than the analyte. In LC-MS with electrospray ionization (ESI), if the standard elutes at a different time, it may experience a different matrix suppression environment, invalidating the quantification.
N Advantage: The substitution of Nitrogen-15 has a negligible effect on the molecule's volume or lipophilicity. Therefore, Ethylamine-N co-elutes perfectly with Ethylamine-N, ensuring both experience the exact same ionization conditions.
Workflow: Stable Isotope Dilution Assay (SIDA)
The following diagram illustrates the self-validating workflow for quantifying ethylamine in biological matrices (e.g., plasma or urine) using the
N and N in Nuclear Magnetic Resonance is stark and dictates the experimental approach.
Quadrupolar vs. Dipolar Relaxation
Ethylamine-
N (Spin 1): The nucleus has a non-spherical charge distribution (quadrupole moment). This leads to extremely efficient relaxation mechanisms, causing broad signals (linewidths often >100 Hz). This obscures J-coupling information () and makes direct detection difficult.
Ethylamine-
N (Spin 1/2): The nucleus is dipolar. It yields sharp signals (narrow linewidths). This allows for the measurement of precise coupling constants ( Hz for amines) and enables HSQC (Heteronuclear Single Quantum Coherence) experiments to map proton-nitrogen connectivity.
Sensitivity and The Negative Gyromagnetic Ratio
N has a negative gyromagnetic ratio (). In Proton-decoupled N spectra (NOE enhanced), this can lead to null signals if the NOE factor cancels out the magnetization.
Protocol Advice: When acquiring direct
N spectra of Ethylamine-N, use "Inverse Gated Decoupling" to suppress the NOE and ensure quantitative integration, or use DEPT pulse sequences to transfer polarization from protons to the insensitive nitrogen.
Part 4: Synthesis & Handling Protocol
Ethylamine is a gas at room temperature (BP 16.6°C). For accurate weighing and stability, it is almost exclusively handled as the hydrochloride salt (Ethylamine-
N·HCl ).
Synthesis Route (Reduction of Acetonitrile-
N)
A robust method involves the reduction of
N-labeled acetonitrile, which is commercially accessible or synthesizable from KCcN.
Figure 2: Synthesis of Ethylamine-
N·HCl via nitrile reduction.
Quality Control Protocol
Before using Ethylamine-
N as an internal standard, isotopic enrichment must be verified.
Protocol: Isotopic Enrichment Verification via MS
Dilution: Dissolve 1 mg Ethylamine-
N·HCl in 10 mL Methanol/Water (50:50).
Direct Infusion: Infuse into MS source at 10 µL/min (Positive Mode).
Scan: Collect profile data from m/z 40 to 50.
Calculation:
(Note: m/z values are [M+H]+. N species is ~47.06, N contaminant is ~46.06).[1]
Acceptance Criteria: Enrichment should be >98 atom%
N to prevent "cross-talk" in the blank channel of the quantitative assay.
Part 5: References
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2016). Atomic weights of the elements 2013 (IUPAC Technical Report). Pure and Applied Chemistry.
National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for Nitrogen.[2][3] NIST Physical Measurement Laboratory.
Wang, S., et al. (2020). Stable Isotope Dilution Assay for the Accurate Determination of Ethylamine in Biological Fluids. Journal of Chromatography B. (Generalized reference for SIDA methodology).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on Quadrupolar vs. Dipolar nuclei).
Structure and pKa values of 15N-labeled ethylamine
The following technical monograph details the structural, thermodynamic, and synthetic characteristics of N-labeled ethylamine. It is designed for immediate application in metabolic tracing, NMR method development, and p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph details the structural, thermodynamic, and synthetic characteristics of
N-labeled ethylamine. It is designed for immediate application in metabolic tracing, NMR method development, and physical organic chemistry.
Technical Monograph:
N-Ethylamine (Ethanamine-
N)
Executive Summary & Utility
N-Ethylamine () is the stable isotopologue of ethylamine where the nitrogen-14 atom is replaced by nitrogen-15. Unlike the quadrupolar N nucleus (), N is a spin-1/2 nucleus, making this molecule a "gold standard" probe for high-resolution NMR spectroscopy.
Primary Applications:
pH Sensing: The chemical shift of the
N nucleus is highly sensitive to protonation state, serving as a non-invasive pH probe in biological media.
Metabolic Flux Analysis: Used as a tracer to map nitrogen assimilation pathways in in vitro ADME studies.
Scalar Coupling Calibration: Acts as a reference standard for calibrating
and pulse sequences.
Structural Dynamics & Isotope Effects
While the Born-Oppenheimer approximation dictates that the electronic potential energy surface remains unchanged upon isotopic substitution, the vibrational dynamics differ significantly due to the increased mass of the nitrogen nucleus.
Geometric Parameters
The equilibrium geometry of
N-ethylamine mirrors its natural abundance counterpart, characterized by a tetrahedral nitrogen.
Parameter
Value (Experimental/Calc)
Impact of N Substitution
Bond Length ()
1.472 Å
Negligible (< 0.0001 Å contraction)
Bond Length ()
1.011 Å
Slight contraction (Zero-point energy effect)
Bond Angle ()
111.5°
Negligible
Hybridization
Unchanged
Vibrational Zero-Point Energy (ZPE)
The primary physical consequence of
N labeling is the reduction in vibrational frequency () and Zero-Point Energy (ZPE), governed by the reduced mass () of the N-H and C-N oscillators.
Where
. The heavier N (15.0001 Da) increases the reduced mass compared to N (14.0031 Da), lowering the vibrational frequency. This lowering of ZPE stabilizes the bonds involving N, which is the fundamental driver of the thermodynamic isotope effects described below.
Thermodynamics: pKa and Basicity
The acid dissociation constant (
) of the conjugate acid () is the critical parameter for method development.
The Value
Standard
N-Ethylamine : (at 25°C)
N-Isotope Effect (): to units.
Estimated
N-Ethylamine :10.77 - 10.79
Mechanistic Explanation (Thermodynamic Cycle)
Researchers often assume isotopes do not affect reactivity, but in acid-base equilibria, the Equilibrium Isotope Effect (EIE) is measurable.
Stiffness Rule: Heavy isotopes accumulate in the chemical species with the "stiffer" (higher force constant) bonds to maximize ZPE stabilization.
Comparison: The N-H bonds in the positively charged ammonium species (
) are shorter and stiffer than those in the neutral free amine () due to the contraction of orbitals by the positive charge.
Result:
N is thermodynamically more stable in the protonated (ammonium) form than the N analogue. This makes the N-ammonium ion slightly harder to deprotonate.
Outcome:
decreases; increases .
Synthesis & Purification Protocols
Two primary routes are recommended: Route A (Electrochemical Reduction) for green chemistry applications, and Route B (Hydride Reduction) for maximum isotopic purity.
Synthesis Workflow (Graphviz)
Figure 1: Dual pathways for the synthesis of
N-Ethylamine from N-Acetonitrile.
Detailed Protocol: Route B (LiAlH4 Reduction)
Recommended for small-scale, high-purity synthesis.
Preparation: In a flame-dried 3-neck flask under Argon, suspend Lithium Aluminum Hydride (
) (1.2 eq) in anhydrous diethyl ether.
Addition: Cool to 0°C. Add
N-Acetonitrile (1.0 eq) dropwise. The reaction is exothermic; maintain temperature <10°C.
Reflux: Allow to warm to room temperature, then reflux gently for 4 hours to ensure complete reduction of the nitrile to the primary amine.
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) sequentially, where is grams of .
Isolation: Filter the white aluminum salts. The filtrate contains
Salt Formation: Bubble anhydrous HCl gas through the ether solution.
N-Ethylamine Hydrochloride will precipitate immediately as a hygroscopic white solid.
Yield: Typically 85-92%.
Analytical Characterization (NMR)[2]
Characterization of
N-ethylamine requires accounting for the negative gyromagnetic ratio of N ( rad ).
NMR Parameters Table
Parameter
Value
Notes
N Chemical Shift ()
38.0 ppm
Referenced to liq. (0 ppm). Upfield from .
Coupling
-73.0 Hz
One-bond coupling. Negative sign due to .
Coupling
~5 - 6 Hz
One-bond C-N coupling.
H Chemical Shift ()
2.85 ppm (CH2), 1.15 ppm (CH3)
Quartet and Triplet respectively.
Protocol: Determination of pKa via NMR Titration
This is the most accurate method to determine the specific
of the labeled compound in your specific buffer system.
Sample Prep: Dissolve 5 mM
N-ethylamine in (with 10% for lock). Add trace DSS (internal standard).
Titration: Prepare a series of samples ranging from pH 8.0 to 13.0.
Acquisition: Acquire 1D
N NMR (decoupled) or 2D HSQC.
Observation: The
N chemical shift will move significantly between the protonated form () and the free base ().
Calculation: Fit the observed chemical shift (
) to the Henderson-Hasselbalch derived equation:
References
Synthesis & Reduction: Ma, X., et al. (2021). "Electrochemical reduction of acetonitrile to ethylamine." Nature Communications, 12, 1949.[2] Link
Isotope Effects: Perrin, C. L. (2010). "Secondary Equilibrium Isotope Effects on Acidity." Advances in Physical Organic Chemistry, 44, 323. [Link via ScienceDirect/Academic Search]
Physical Properties: NIST Chemistry WebBook. "Ethylamine - Gas Phase Ion Energetics & Vibrational Data." Link
NMR Constants: Witanowski, M., et al. (1993). "Nitrogen NMR Spectroscopy." Annual Reports on NMR Spectroscopy, 25, 1-360.
pKa Data: Williams, R. (2022).[3] "pKa Data Compiled." Organic Chemistry Data. Link
Traceability in Agrochemicals: Strategic Synthesis of 15N-Labeled s-Triazines via Ethylamine-15N
The following technical guide details the strategic application of Ethylamine-15N in the synthesis of labeled herbicide standards, specifically focusing on the s-triazine class (Atrazine, Simazine, Cyanazine). [1] Execut...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the strategic application of Ethylamine-15N in the synthesis of labeled herbicide standards, specifically focusing on the s-triazine class (Atrazine, Simazine, Cyanazine).
[1]
Executive Summary: The Isotopic Imperative
In modern agrochemical development, the synthesis of stable isotope-labeled standards is not merely a chemical exercise but a regulatory necessity. Ethylamine-15N serves as a critical nucleophilic precursor for generating isotopologues of the s-triazine herbicide family.[1] These labeled compounds (
-Atrazine, -Simazine) are indispensable internal standards for LC-MS/MS residue analysis and essential tracers for elucidating environmental metabolic pathways (e.g., dealkylation kinetics in soil).[1]
This guide departs from industrial bulk synthesis logic. In bulk production, amines are cheap and used in excess.[1] In labeled synthesis, Ethylamine-15N is the limiting, high-value reagent .[1] Consequently, the protocols below prioritize atom economy and regioselectivity to maximize the incorporation of the
label.
Chemical Foundation & Strategic Handling[1][2]
The Precursor: Ethylamine-15N Hydrochloride
Commercial sources typically supply Ethylamine-15N as its hydrochloride salt (
) to prevent volatility losses (bp of free base is 16.6°C).[1]
Handling Rule : Never liberate the free amine ex-situ.[1] Generate it in situ within the reaction vessel using a non-nucleophilic base (e.g., DIPEA or inorganic carbonate) to prevent evaporative loss of the label.
Nucleophilicity : The
isotope does not significantly alter nucleophilicity (kinetic isotope effect is negligible for this substitution), allowing standard mechanistic assumptions to hold.[1]
The Substrate: Cyanuric Chloride
The core scaffold is Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).[1] The reactivity of its three chlorine atoms is temperature-dependent, a feature we exploit to control the placement of the
label.
Substitution Step
Temperature Range
Reactivity Status
Target Product
1st Chlorine
0°C – 5°C
Highly Reactive
Mono-alkylated intermediate
2nd Chlorine
20°C – 30°C
Moderately Reactive
Atrazine / Simazine
3rd Chlorine
> 80°C
Low Reactivity
Tris-alkylated byproducts (Avoid)
Core Protocol: Synthesis of Atrazine-15N (Asymmetric)
The synthesis requires a sequential nucleophilic aromatic substitution (
).[1] To maximize yield based on the labeled ethylamine, we introduce the cheaper amine (isopropylamine) first or second depending on the desired purity profile. However, introducing the labeled ethylamine second is often preferred to minimize its hydrolysis risk during the lower-temp first step, though both routes are valid.[1] Here, we present the Label-Second strategy to ensure the expensive reagent reacts with a stable intermediate.
Figure 1: Sequential substitution pathway for Atrazine-15N synthesis.[1] Note the temperature gradation to control selectivity.
Since Simazine is symmetric (bis-ethylamino), the reaction can be performed in a "one-pot" manner, but stoichiometry must be managed to prevent tris-substitution (formation of Prometon analogs if methoxy groups were present, or simply hydrolysis products).[1]
Validation : Check for the disappearance of mono-ethyl intermediate.
Precipitation : Pour the reaction mixture into ice water. Simazine has very low water solubility (approx. 5 mg/L).[1] The labeled product will precipitate as a white solid.[1]
Filter, wash with water, and recrystallize from Ethanol.[1]
Analytical Validation & Quality Control
To certify the material for use as an internal standard, isotopic enrichment and chemical purity must be validated.
Mass Spectrometry (LC-MS/MS)
The primary validation method.[1] You are looking for the mass shift relative to the natural abundance standard.
Compound
Natural Mass (M+H)+
15N-Labeled Mass (M+H)+
Shift ()
Atrazine
216.1
217.1
+1 Da (Mono-)
Simazine
202.1
204.1
+2 Da (Bis-)
NMR Spectroscopy
-NMR is definitive but requires significant material.[1] For smaller batches, -NMR showing coupling to the nucleus is sufficient.[1]
-NMR Feature : The methylene protons () adjacent to the will appear as a complex multiplet (doublet of quartets) due to the large one-bond coupling constant ( Hz) and coupling to the methyl group.[1]
Workflow Diagram
Figure 2: Quality control workflow for certifying labeled herbicide standards.
Application in Environmental Fate Studies
The synthesized
-Atrazine is primarily used to elucidate metabolic degradation pathways in soil and water.[1]
Dealkylation Tracking : Soil microbes (e.g., Pseudomonas sp.[1] ADP) degrade Atrazine via N-dealkylation.[1] Using Ethylamine-15N allows researchers to track the specific cleavage of the ethyl group versus the isopropyl group.
Pathway: Atrazine
Deethylatrazine (DEA) + -Ethylamine (released) vs. Deisopropylatrazine (DIA).[1]
Mineralization : Measuring the evolution of
-gases or -bound soil residues provides a mass balance that non-labeled studies cannot achieve.[1]
References
Shimabukuro, R. H. (1967).[1] Atrazine Metabolism and Herbicidal Selectivity. Plant Physiology. Link
Esser, H. O., et al. (1975).[1] s-Triazines. In: Herbicides: Chemistry, Degradation, and Mode of Action.[1] Marcel Dekker, New York.[1]
U.S. EPA. (2006).[1] Triazine Cumulative Risk Assessment. Link[1]
Mudhoo, A., & Garg, V. K. (2011).[1] Sorption, transport and transformation of atrazine in soils. Reviews in Environmental Science and Bio/Technology. Link[1]
Sigma-Aldrich (Merck). Ethylamine-15N Hydrochloride Product Specification. Link (Generic landing for verification of reagent availability).
Synthesis of Ethylamine-¹⁵N from ¹⁵N-Ammonium Chloride: A Detailed Guide for Researchers
Introduction: The Significance of ¹⁵N-Labeled Ethylamine in Research and Development Isotopically labeled compounds are indispensable tools in modern scientific research, enabling the elucidation of reaction mechanisms,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of ¹⁵N-Labeled Ethylamine in Research and Development
Isotopically labeled compounds are indispensable tools in modern scientific research, enabling the elucidation of reaction mechanisms, metabolic pathways, and the quantification of molecules in complex matrices. Ethylamine, a fundamental primary amine, plays a crucial role as a building block in the synthesis of numerous pharmaceuticals and agrochemicals. The incorporation of the stable isotope ¹⁵N into the ethylamine structure (Ethylamine-¹⁵N) provides a powerful analytical probe for a variety of applications.[1]
This detailed application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Ethylamine-¹⁵N, starting from the readily available and economical precursor, ¹⁵N-ammonium chloride. We will explore two robust and practical synthetic strategies: the Hofmann Rearrangement and Direct Reductive Amination . This guide will delve into the mechanistic underpinnings of each approach, provide detailed, step-by-step protocols, and offer insights into the purification and analytical characterization of the final product.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for preparing Ethylamine-¹⁵N depends on several factors, including the desired scale, available laboratory equipment, and tolerance for specific reagents. Below is a comparative overview of the two primary methods discussed in this guide.
Feature
Hofmann Rearrangement
Direct Reductive Amination
Starting Materials
¹⁵N-Ammonium Chloride, Propanoyl Chloride
¹⁵N-Ammonium Chloride, Acetaldehyde
Key Intermediates
¹⁵N-Propanamide, ¹⁵N-Ethyl Isocyanate
¹⁵N-Ethanimine
Number of Steps
Two
One (in situ)
Key Reagents
Bromine, Sodium Hydroxide
Reducing agent (e.g., NaBH₃CN, H₂/Catalyst)
Advantages
- Well-established classical reaction. - High yields often achievable.
- More atom-economical. - Can be performed as a one-pot reaction.
Disadvantages
- Requires handling of bromine. - Involves a carbon degradation step.
- Requires careful control of reaction conditions to minimize side reactions. - May require specialized equipment for handling gaseous reagents.
Method 1: Synthesis via Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[2][3] This pathway involves the initial synthesis of ¹⁵N-propanamide from ¹⁵N-ammonium chloride, followed by its rearrangement to Ethylamine-¹⁵N.
Workflow for Hofmann Rearrangement
Caption: Synthetic workflow for Ethylamine-¹⁵N via Hofmann rearrangement.
Part 1: Synthesis of ¹⁵N-Propanamide
The initial step involves the acylation of ¹⁵N-ammonia (generated in situ from ¹⁵N-ammonium chloride) with propanoyl chloride. The use of a non-basic solvent like N-methyl-2-pyrrolidone (NMP) can facilitate the reaction by trapping the liberated HCl.[4]
Protocol:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ¹⁵N-ammonium chloride (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).
Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add propanoyl chloride (1.1 eq) dropwise to the stirred suspension via the dropping funnel over 30 minutes.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Work-up: Pour the reaction mixture into deionized water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ¹⁵N-propanamide. The product can be further purified by recrystallization or column chromatography if necessary.
Part 2: Hofmann Rearrangement of ¹⁵N-Propanamide
This step converts the synthesized ¹⁵N-propanamide into Ethylamine-¹⁵N. The reaction proceeds through the formation of an N-bromoamide intermediate, which rearranges to an isocyanate upon treatment with a base. Subsequent hydrolysis of the isocyanate yields the desired primary amine.
Protocol:
Preparation of Hypobromite Solution: In a flask, dissolve sodium hydroxide (4.0 eq) in water and cool the solution to 0 °C. Slowly add bromine (1.1 eq) to the cold NaOH solution while stirring to form a sodium hypobromite solution.
Reaction: In a separate flask, dissolve the ¹⁵N-propanamide (1.0 eq) in water and cool it to 0 °C. Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution with vigorous stirring, ensuring the temperature remains below 10 °C.
Rearrangement and Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for approximately 1 hour to effect the rearrangement and hydrolysis of the intermediate isocyanate.
Isolation of Ethylamine-¹⁵N: The volatile Ethylamine-¹⁵N can be isolated directly from the reaction mixture by distillation.
Method 2: Synthesis via Direct Reductive Amination
Reductive amination is a highly efficient method for forming amines from carbonyl compounds and ammonia or primary amines. In this one-pot approach, acetaldehyde is reacted with ¹⁵N-ammonia (generated in situ from ¹⁵N-ammonium chloride) in the presence of a reducing agent to directly yield Ethylamine-¹⁵N.
Workflow for Direct Reductive Amination
Caption: Synthetic workflow for Ethylamine-¹⁵N via direct reductive amination.
Protocol:
Generation of ¹⁵N-Ammonia Solution: In a sealed reaction vessel, dissolve ¹⁵N-ammonium chloride (1.0 eq) in water. Carefully add a stoichiometric amount of a strong base, such as sodium hydroxide, to generate an aqueous solution of ¹⁵N-ammonia.
Reaction Setup: Cool the aqueous ¹⁵N-ammonia solution in an ice bath.
Addition of Acetaldehyde: Slowly add acetaldehyde (1.0 eq) to the cold ¹⁵N-ammonia solution with stirring.
Reductive Amination: To the resulting solution, add a suitable reducing agent. For laboratory-scale synthesis, sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the in situ formed imine in the presence of the aldehyde. Alternatively, catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon can be employed.
Reaction: Allow the reaction to proceed at a controlled temperature (typically 0 °C to room temperature) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC-MS).
Work-up and Isolation: The work-up procedure will depend on the reducing agent used. For NaBH₃CN, the reaction is typically quenched by the addition of acid. The volatile Ethylamine-¹⁵N is then isolated by distillation from the basified reaction mixture.
Purification of Ethylamine-¹⁵N
Ethylamine is a volatile and water-soluble compound, which requires careful handling during purification. Fractional distillation is the most effective method for separating ethylamine from the reaction mixture, which may contain water, unreacted starting materials, and byproducts.
Protocol for Fractional Distillation:
Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is suitable for separating ethylamine (boiling point: 16.6 °C) from water and other less volatile components.
Basification: Before distillation, ensure the reaction mixture is basic (pH > 11) by adding a concentrated solution of NaOH or KOH. This converts any ethylammonium salts to the free base, allowing for its distillation.
Distillation: Gently heat the basified reaction mixture. Collect the fraction that distills at or near the boiling point of ethylamine. It is advisable to use a cold condenser and a cooled receiving flask to minimize losses of the volatile product.
Drying: The collected ethylamine may contain traces of water. It can be dried by passing the vapor through a column packed with a suitable drying agent, such as potassium hydroxide pellets, before condensation.
Analytical Characterization
The successful synthesis and isotopic enrichment of Ethylamine-¹⁵N must be confirmed through rigorous analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of ethylamine will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The integration ratio should be 2:3. The coupling between the ¹⁵N nucleus and the adjacent protons on the -CH₂- group will result in additional splitting (a doublet of quartets), providing direct evidence of ¹⁵N incorporation.
¹³C NMR: The carbon-13 NMR spectrum will exhibit two distinct signals for the two carbon atoms in ethylamine.
¹⁵N NMR: Direct detection of the ¹⁵N nucleus will show a characteristic chemical shift for a primary amine.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the isotopic enrichment of the synthesized ethylamine.
Molecular Ion Peak: The mass spectrum of unlabeled ethylamine shows a molecular ion peak (M⁺) at m/z = 45. For Ethylamine-¹⁵N, the molecular ion peak will be observed at m/z = 46.
Fragmentation Pattern: The fragmentation pattern of ethylamine is characterized by the loss of a methyl radical to give a prominent peak at m/z = 30 ([CH₂NH₂]⁺). For Ethylamine-¹⁵N, this fragment will appear at m/z = 31 ([CH₂¹⁵NH₂]⁺). The relative intensities of the m/z 46 and m/z 31 peaks compared to any residual m/z 45 and m/z 30 peaks will allow for the calculation of the isotopic purity.
Conclusion
This application note has provided a detailed guide to the synthesis of Ethylamine-¹⁵N from ¹⁵N-ammonium chloride via two effective methods: the Hofmann rearrangement and direct reductive amination. By understanding the underlying principles and following the detailed protocols, researchers can confidently prepare this valuable isotopically labeled compound. The choice between the two routes will depend on the specific requirements of the research, with the Hofmann rearrangement being a well-established, multi-step process and reductive amination offering a more direct, one-pot alternative. Rigorous purification and thorough analytical characterization are paramount to ensure the quality and isotopic integrity of the final product, enabling its successful application in a wide range of scientific endeavors.
References
Late-Stage Isotopic Exchange of Primary Amines. PubMed Central. [Link]
Short Total Synthesis of [15N5]-Cylindrospermopsins from 15NH4Cl Enables Precise Quantification of Freshwater Cyanobacterial Con. eScholarship. [Link]
The Role of 15N Ammonium Chloride in Pharmaceutical Research & Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]
Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Chemical Letters. [Link]
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. [Link]
Synthesis of primary amines. Organic Chemistry Portal. [Link]
Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. YouTube. [Link]
Measuring One-Bond ¹J(¹⁵N,H) Coupling Constants in Ethylamine-¹⁵N: An Application Note
For Researchers, Scientists, and Drug Development Professionals Introduction The one-bond scalar coupling constant between ¹⁵N and ¹H nuclei, denoted as ¹J(¹⁵N,H), is a powerful parameter in Nuclear Magnetic Resonance (N...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The one-bond scalar coupling constant between ¹⁵N and ¹H nuclei, denoted as ¹J(¹⁵N,H), is a powerful parameter in Nuclear Magnetic Resonance (NMR) spectroscopy. It provides valuable insights into the electronic environment, hybridization, and geometry of the N-H bond. In the context of drug development and molecular sciences, precise measurement of these coupling constants can aid in characterizing hydrogen bonding interactions, determining protonation states, and refining molecular structures. This application note provides a detailed guide for the accurate measurement of ¹J(¹⁵N,H) coupling constants in ¹⁵N-labeled ethylamine, a fundamental building block in many biologically active molecules. We will delve into the theoretical underpinnings, present a step-by-step experimental protocol, and discuss data analysis and potential challenges.
Theoretical Background: The Origin and Significance of ¹J(¹⁵N,H) Coupling
Scalar or J-coupling is a through-bond interaction between nuclear spins, mediated by the bonding electrons.[1] The magnitude of the one-bond ¹J(¹⁵N,H) coupling is primarily influenced by the Fermi contact term, which is a measure of the s-electron density at the nucleus.[2] Consequently, factors that alter the s-character of the N-H bond, such as hybridization and bond length, will directly impact the value of ¹J(¹⁵N,H). For instance, a shorter N-H bond generally leads to a larger coupling constant.[3] The ability to measure ¹J(¹⁵N,H) with high precision is crucial as these values are sensitive to subtle changes in molecular structure and environment, including the formation of hydrogen bonds which can increase the coupling constant.[4]
Experimental Design: Choosing the Right NMR Experiment
Several NMR experiments can be employed to measure ¹J(¹⁵N,H) coupling constants. The choice of experiment depends on factors such as the concentration of the sample, the desired level of precision, and the available spectrometer time. For a small molecule like ethylamine, a simple and effective approach is to use a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[5]
The HSQC experiment is a highly sensitive 2D NMR technique that correlates the chemical shifts of protons directly bonded to a heteronucleus, in this case, ¹⁵N.[6] Magnetization is transferred from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹⁵N nuclei and then back to ¹H for detection, significantly enhancing the signal-to-noise ratio.[5] To measure the ¹J(¹⁵N,H) coupling, a "coupled" HSQC experiment is performed where the ¹H-¹⁵N coupling is not decoupled during the acquisition period. This results in the splitting of the cross-peak in the ¹H dimension by the ¹J(¹⁵N,H) value.
For more precise measurements, specialized pulse sequences that are less sensitive to relaxation effects can be utilized, such as J-modulation techniques.[2] However, for routine measurements on small molecules, a coupled ¹H-¹⁵N HSQC is often sufficient.
Step-by-Step Protocol for Measuring ¹J(¹⁵N,H) in Ethylamine-¹⁵N
This protocol outlines the procedure for acquiring a coupled ¹H-¹⁵N HSQC spectrum on a sample of ¹⁵N-labeled ethylamine.
1. Sample Preparation:
Compound: Ethylamine-¹⁵N hydrochloride (or other suitable salt).
Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are good choices as they will not exchange with the amine protons. Avoid using D₂O as it will lead to rapid exchange of the -NH₂ protons.
Concentration: A concentration of 10-50 mM is typically sufficient for a modern NMR spectrometer equipped with a cryoprobe. For less sensitive instruments, a higher concentration may be necessary.
Procedure:
Weigh an appropriate amount of Ethylamine-¹⁵N salt.
Dissolve the sample in the chosen deuterated solvent (e.g., 600 µL for a standard 5 mm NMR tube).
Transfer the solution to a clean, dry NMR tube.
Cap the tube and vortex briefly to ensure homogeneity.
2. NMR Spectrometer Setup and Data Acquisition:
The following parameters are provided as a starting point and may need to be optimized for your specific instrument and sample.
Parameter
Recommended Value
Rationale
Spectrometer Frequency
≥ 400 MHz for ¹H
Higher fields provide better sensitivity and resolution.
Experiment
Coupled ¹H-¹⁵N HSQC
Standard experiment for ¹H-¹⁵N correlation and J-coupling measurement.
Temperature
298 K (25 °C)
Standard temperature for routine NMR. Temperature should be stable.
¹H Spectral Width (sw)
12-16 ppm
To cover the entire proton chemical shift range.
¹⁵N Spectral Width (sw1)
30-50 ppm
Centered around the expected ¹⁵N chemical shift of the amine.
Number of Scans (ns)
8-16 (or more)
Dependent on sample concentration; increase for better signal-to-noise.
Number of Increments (ni)
128-256 in t₁
Determines the resolution in the indirect (¹⁵N) dimension.
Relaxation Delay (d1)
1.5 - 2.0 s
Allows for sufficient relaxation of the ¹H nuclei between scans.
¹J(N,H) for INEPT
~90 Hz
This is an estimated value used for optimal magnetization transfer.
Experimental Workflow Diagram:
Caption: Workflow for measuring ¹J(¹⁵N,H) in Ethylamine-¹⁵N.
Data Processing and Analysis
Once the 2D data has been acquired, it needs to be processed to extract the ¹J(¹⁵N,H) coupling constant. Modern NMR software packages (e.g., TopSpin, NMRFx, Delta) have streamlined this process.[7][8]
1. Fourier Transformation:
Apply a 2D Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.[9]
Apply appropriate window functions (e.g., sine-bell or exponential) to improve the signal-to-noise ratio or resolution.
2. Phasing and Referencing:
Carefully phase the spectrum in both the ¹H (F2) and ¹⁵N (F1) dimensions to obtain pure absorption lineshapes.
Reference the spectrum using the residual solvent peak for the ¹H dimension and an external standard or the spectrometer's internal reference for the ¹⁵N dimension. For ¹H NMR, Tetramethylsilane (TMS) is the standard reference with a chemical shift of 0.0 ppm.[10]
3. Peak Picking and Analysis:
Identify the cross-peak corresponding to the -NH₂ group of ethylamine. In the ¹H dimension, this will appear as a doublet due to the one-bond coupling to ¹⁵N.
Measure the distance in Hertz (Hz) between the two maxima of the doublet in the ¹H dimension. This value is the ¹J(¹⁵N,H) coupling constant.
Most NMR software allows for direct measurement of peak separations.
Data Presentation:
Moiety
¹H Chemical Shift (ppm)
¹⁵N Chemical Shift (ppm)
Measured ¹J(¹⁵N,H) (Hz)
Ethylamine-¹⁵N -NH₂
[Insert experimental value]
[Insert experimental value]
[Insert experimental value]
Note: The exact chemical shifts will depend on the solvent and pH of the sample.
Pulse Sequence Visualization:
A simplified representation of the magnetization transfer in a coupled ¹H-¹⁵N HSQC experiment.
Caption: Simplified HSQC pulse sequence pathway.
Troubleshooting
No Signal or Weak Signal:
Check the sample concentration.
Ensure the spectrometer is properly tuned to both ¹H and ¹⁵N frequencies.
Increase the number of scans.
Verify that the ¹⁵N-labeling was successful.
Broad Lines:
This can be due to chemical exchange, especially if there is any water present. Ensure the use of a dry deuterated solvent.
Poor shimming can also lead to broad lines. Re-shim the spectrometer.
Inaccurate Coupling Constant Measurement:
Ensure the spectrum has sufficient digital resolution in the ¹H dimension. If necessary, acquire more data points in the direct dimension.
Poor phasing can lead to distorted peaks and inaccurate measurements.
Conclusion
The measurement of ¹J(¹⁵N,H) coupling constants in ¹⁵N-labeled ethylamine is a straightforward yet informative experiment. By following the protocol outlined in this application note, researchers can obtain accurate and reliable data that can be used to probe the electronic structure and environment of N-H bonds. This information is invaluable for a wide range of applications in chemistry, biology, and drug discovery. The use of a coupled ¹H-¹⁵N HSQC experiment provides a sensitive and efficient method for these measurements, even at natural abundance for small molecules under certain conditions.[11]
References
One‐bond 1J(15N,H) coupling constants at sp2 hybridized nitrogen of Schiff bases, enaminones and similar compounds. A theoretical study - ResearchGate. Available at: [Link]
HNCO-based measurement of one-bond amide 15N-1H couplings with optimized precision - PMC. Available at: [Link]
N-15-H-1 Scalar Coupling Perturbation: An Additional Probe for Measuring Structural Changes Due to Ligand Binding - ResearchGate. Available at: [Link]
J-Coupling (Scalar) - Chemistry LibreTexts. Available at: [Link]
15N-1H Scalar Coupling Perturbation: An Additional Probe for Measuring Structural Changes Due to Ligand Binding - NIH. Available at: [Link]
Heteronuclear single quantum coherence spectroscopy - Wikipedia. Available at: [Link]
15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC - NIH. Available at: [Link]
Carbonyl carbon label selective (CCLS) 1H–15N HSQC experiment for improved detection of backbone 13C–15N cross peaks in larger proteins. Available at: [Link]
NITROGEN-15 MAGNETIC RESONANCE SPECTROSCOPY, Except for the original determination' of nuclear moments, nitrogen magnetic metric - Caltech Authors. Available at: [Link]
Efficient detection of 1H, 15N correlations in hydrogen bonded low molecular catalyst–. Available at: [Link]
Scalar coupling constants across the intramolecular NHN hydrogen bond of symmetrically and non-symmetrically substituted 6-aminofulvene. Available at: [Link]
Indirect Nuclear 15N–15N Scalar Coupling through a Hydrogen Bond: Dependence on Structural Parameters Studied by Quantum Chemistry Tools - ACS Publications. Available at: [Link]
Simulating a Fuly Coupled 1H-15N HSQC Experiment With Transition-Specific Linewidths - University of Maryland. Available at: [Link]
NMR data processing, visualization, analysis and structure calculation with NMRFx - PMC. Available at: [Link]
Measurement of Ligand–Target Residence Times by 1H Relaxation Dispersion NMR Spectroscopy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Available at: [Link]
Application Note: Optimizing Relaxation Delays for Quantitative 15N NMR of Ethylamine
Executive Summary Quantitative NMR (qNMR) of Nitrogen-15 ( N) offers high specificity for characterizing amine-containing pharmaceuticals like ethylamine. However, it presents unique challenges compared to or C qNMR: a l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Quantitative NMR (qNMR) of Nitrogen-15 (
N) offers high specificity for characterizing amine-containing pharmaceuticals like ethylamine. However, it presents unique challenges compared to or C qNMR: a low natural abundance (0.37%), a negative gyromagnetic ratio (), and often prohibitively long spin-lattice relaxation times ().
This guide details a protocol to optimize the relaxation delay (
) for ethylamine. We utilize Inverse Gated Decoupling to suppress the negative Nuclear Overhauser Effect (NOE) and introduce Chromium(III) acetylacetonate [Cr(acac)] as a paramagnetic relaxation agent (PRA) to reduce from tens of seconds to manageable levels (< 2 s), enabling high-throughput, accurate quantitation.
Theoretical Framework
The
N Challenge
For quantitative accuracy, the signal intensity (
) must be directly proportional to the number of nuclei. Two factors disrupt this in N NMR:
The Negative NOE: Continuous proton decoupling enhances signal but introduces the NOE.[1] For
N, the gyromagnetic ratio is negative ( rad T s). The maximum NOE enhancement factor () is approximately -4.93. Depending on the correlation time, the signal can be enhanced (negative), nulled (zero intensity), or positive, destroying quantitative linearity.
Solution: Use Inverse Gated Decoupling .[2][3][4][5][6] The decoupler is OFF during the relaxation delay (preventing NOE buildup) and ON during acquisition (collapsing J-couplings for sensitivity).
Long Relaxation Times (
): Small, symmetrical molecules like ethylamine in low-viscosity solvents lack efficient relaxation pathways. Native values for non-protonated nitrogens can exceed 100 s. Even for the group, can be 10–50 s.
Requirement: qNMR requires a recycle delay of
(99.3% magnetization recovery). A 20 s would require a 100 s delay per scan, making the experiment unfeasible.
Solution: Doping with Cr(acac)
, a paramagnetic relaxation agent, to shortcut the relaxation pathway.[7]
Experimental Workflow
Materials and Equipment
Analyte: Ethylamine (volatile; handle in fume hood).
Solvent: DMSO-
(preferred for reduced volatility and solubility) or CDCl.
Processing: Apply exponential window function (lb = 1.0 to 3.0 Hz) to improve S/N. Heavy line broadening is acceptable as
N lines are often naturally broad if exchange is present.
Phasing: Manual phasing is critical. Do not rely on magnitude mode.
Integration:
Define baseline regions clearly.
Integrate the ethylamine peak (approx -360 ppm vs Nitromethane).
Compare to Internal Standard integral.
Quantitation Formula:
Where = Integral, = Number of nitrogens, = Molar mass, = weighed mass, = Purity.[3]
References
Ishima, R. (2012).[8] Recent developments in 15N NMR relaxation studies that probe protein backbone dynamics.[8][9] Topics in Current Chemistry, 326, 99-122.[8] Link
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.
Kupče, Ē., & Freeman, R. (2007). Optimized Pulse Sequences for Quantitative NMR. Journal of Magnetic Resonance.
Caytan, E., et al. (2007). Precise and accurate quantitative 13C NMR with reduced experimental time. Talanta, 71(3), 1016-1021. (Methodology applicable to 15N).
NIST. (2012). 15N-NMR Chemical Shifts of Major Chemical Families. Link
Bruker. (2023). Avance User Guide: 1D Quantitative Experiments.
Technical Support Center: Purification Strategies for Syntheses Involving Ethylamine-15N
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective remo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted Ethylamine-15N from your synthesis mixtures. As Senior Application Scientists, we understand that robust purification is paramount to the integrity of your research. This resource is designed to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: I have a significant amount of unreacted Ethylamine-15N in my reaction mixture. What is the most straightforward method for its removal?
For bulk removal of a volatile amine like Ethylamine-15N, fractional distillation is often the most efficient initial step, provided your desired product is significantly less volatile. Given that Ethylamine has a boiling point of 16-20°C, it can be readily removed under atmospheric or reduced pressure.[1][2]
Q2: My product is sensitive to heat. Are there non-thermal methods to remove Ethylamine-15N?
Absolutely. For heat-sensitive compounds, acid-base extraction is a highly effective and classic method.[3] By washing your organic reaction mixture with an acidic aqueous solution (e.g., dilute HCl), the basic ethylamine will be protonated to form a water-soluble ammonium salt, which will then partition into the aqueous layer.
Q3: I need to remove trace amounts of Ethylamine-15N to achieve high purity. What do you recommend?
For removing residual or trace amounts of Ethylamine-15N, scavenger resins are an excellent choice. These are solid-supported reagents that selectively react with and bind the primary amine, allowing for its removal by simple filtration.[4][5] This method is particularly useful for final purification steps.
Q4: My product has similar solubility properties to the ethylammonium salt, making extraction difficult. What are my options?
In cases where extraction is not ideal, flash column chromatography can be employed. While amines can interact strongly with silica gel, this can be mitigated by using an amine-functionalized stationary phase or by adding a competing amine (like triethylamine) to the mobile phase.[6]
Q5: Will the 15N isotope in Ethylamine-15N significantly affect its physical properties and separation behavior compared to standard ethylamine?
The isotopic substitution of 14N with 15N results in a very small increase in molecular weight (approximately 2%). This minor change is not expected to significantly alter the boiling point, solubility, or reactivity of the molecule for the purposes of these separation techniques. Therefore, the protocols and physical data for standard ethylamine can be reliably applied to Ethylamine-15N.
Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step methodologies for the most common and effective techniques to remove unreacted Ethylamine-15N.
Method 1: Fractional Distillation for Bulk Removal
Principle of Operation: This technique separates compounds based on differences in their boiling points.[7][8] Ethylamine's low boiling point allows it to be selectively vaporized from less volatile reaction products.
When to Use:
When your desired product has a boiling point at least 25-30°C higher than ethylamine.
When your product is thermally stable.
For removing large quantities of unreacted ethylamine.
Experimental Protocol:
Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is suitable for this separation. Ensure all glassware is dry.
Reaction Mixture Preparation: Place the synthesis mixture in the distilling flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
Heating: Gently heat the distilling flask using a heating mantle.
Fraction Collection: The temperature at the still head will initially rise to the boiling point of ethylamine (~17°C). Collect this first fraction, which will be enriched in Ethylamine-15N.
Monitoring: The temperature will remain constant as the ethylamine distills over. A sharp drop in temperature after this plateau indicates that the ethylamine has been mostly removed.
Completion: Once the ethylamine has been distilled, the temperature will either drop or begin to rise towards the boiling point of the next lowest-boiling component in the mixture. At this point, you can stop the distillation if only the removal of ethylamine is desired.
Troubleshooting:
Problem: The temperature at the still head is fluctuating.
Solution: The heating rate may be too high or uneven. Reduce the heating rate and ensure the flask is properly insulated.
Problem: Poor separation is achieved.
Solution: For boiling point differences less than 25°C, a longer fractionating column with a higher number of theoretical plates may be necessary.
Data Presentation:
Compound
Molecular Weight ( g/mol )
Boiling Point (°C)
Ethylamine
45.08
16.6
Ethylamine-15N
~46.09
~17 (estimated)
Note: The boiling point of Ethylamine-15N is estimated to be very close to that of unlabeled ethylamine due to the small mass difference.
Visualization:
Caption: Workflow for removing Ethylamine-15N by fractional distillation.
Method 2: Acid-Base Extraction
Principle of Operation: This liquid-liquid extraction technique leverages the basicity of ethylamine. By reacting it with an acid, it forms a water-soluble salt that can be separated from a water-immiscible organic solvent containing the desired product.[3]
When to Use:
When your product is not acidic and is soluble in a water-immiscible organic solvent.
For removing both large and small quantities of ethylamine.
When a non-thermal method is required.
Experimental Protocol:
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
Transfer: Transfer the organic solution to a separatory funnel.
Acid Wash: Add a volume of dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel.
Extraction: Stopper the funnel, invert, and vent. Shake the funnel for 1-2 minutes to ensure thorough mixing.
Separation: Allow the layers to separate. The top layer will typically be the organic layer (confirm by checking densities), and the bottom will be the aqueous layer containing the ethylammonium-15N chloride salt.
Draining: Drain the lower aqueous layer.
Repeat: Repeat the acid wash (steps 3-6) one or two more times to ensure complete removal of the ethylamine.
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting:
Problem: An emulsion forms between the two layers.
Solution: Add a small amount of brine (saturated NaCl solution) and gently swirl. In stubborn cases, filtering the entire mixture through a pad of Celite can help break the emulsion.
Problem: It is unclear which layer is aqueous and which is organic.
Solution: Add a few drops of water to the separatory funnel. The layer that the drops merge with is the aqueous layer.
Visualization:
Caption: Decision tree for acid-base extraction of Ethylamine-15N.
Method 3: Scavenger Resins for High-Purity Removal
Principle of Operation: Scavenger resins are functionalized polymers that covalently bind to specific types of molecules. For primary amines like Ethylamine-15N, resins with electrophilic functional groups (e.g., isocyanate or aldehyde resins) are highly effective.[4][9] The resin-bound amine is then simply filtered off.
When to Use:
For removing trace to moderate amounts of ethylamine.
When high purity of the final product is critical.
In parallel synthesis or high-throughput purification workflows.
Experimental Protocol:
Resin Selection: Choose an appropriate scavenger resin for primary amines (e.g., a polystyrene-bound isocyanate or benzaldehyde resin).
Stoichiometry: Calculate the amount of resin needed. Typically, a 2-3 fold molar excess of the resin's functional group relative to the amount of residual ethylamine is used.
Reaction: Add the scavenger resin to the crude reaction mixture dissolved in a suitable solvent.
Agitation: Gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the amine (typically from 1 to 12 hours).
Monitoring: The progress of the scavenging can be monitored by TLC or LC-MS.
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.
Troubleshooting:
Problem: The scavenging reaction is incomplete.
Solution: Increase the reaction time, use a larger excess of the scavenger resin, or gently heat the mixture if the product is stable.
Problem: The desired product is also binding to the resin.
Solution: This indicates a lack of selectivity. A different type of scavenger resin may be needed. Alternatively, if the product is a secondary or tertiary amine, an aldehyde-based resin, which is more selective for primary amines, should be used.[9]
Data Presentation:
Resin Type
Functional Group
Target Moiety
Isocyanate Resin
-N=C=O
Primary and Secondary Amines
Benzaldehyde Resin
-CHO
Primary Amines
Visualization:
Caption: Workflow for purification using a scavenger resin.
References
USA Lab. (2020). How Fractional Distillation Process Works. [Link]
Correcting for metabolic scrambling of 15N label in flux analysis
Topic: Correcting for Metabolic Scrambling of 15N Label in Flux Analysis Current Status: Operational Support Tier: Advanced Application Science Introduction: The Nitrogen Mobility Challenge Welcome to the Technical Suppo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Correcting for Metabolic Scrambling of 15N Label in Flux Analysis
Current Status: Operational
Support Tier: Advanced Application Science
Introduction: The Nitrogen Mobility Challenge
Welcome to the Technical Support Center. You are likely here because your Metabolic Flux Analysis (MFA) data is showing label enrichment in amino acids that shouldn't be labeled, or your flux model is failing to converge due to "mass balance" errors.
Unlike 13C, which generally stays fixed on the carbon backbone until a cleavage event, 15N is highly mobile. Nitrogen atoms are rapidly swapped between amino acids via transamination and deamination reactions. This phenomenon, known as metabolic scrambling , decouples the nitrogen fate from the carbon skeleton, rendering standard isotopomer models inaccurate.
This guide provides the diagnostic protocols, experimental adjustments, and computational corrections required to resolve 15N scrambling.
Module 1: Diagnostics – Is it Scrambling or Contamination?
Before applying complex mathematical corrections, you must confirm that the unexpected labeling is due to biological scrambling and not experimental artifacts (e.g., impure tracers or natural abundance interference).
Diagnostic Workflow
Symptom
Probable Cause
Verification Step
Global Low-Level Enrichment (0.5–2% in all AAs)
Natural Abundance
Run an unlabeled control. If the shift persists, it is natural abundance. Action: Apply standard ICT (Isotopic Correction for Tracer) algorithms.
Specific Off-Target Labeling (e.g., 15N-Gln tracer leads to highly labeled 15N-Ala)
Transamination (Scrambling)
Check the Glutamate Node . If Glutamate is highly enriched, it is donating N to Alanine via ALAT.
Uniform High Enrichment (Label appears instantly in Urea/Ammonia)
Deamination
Check Glutaminase (GLS) and Glutamate Dehydrogenase (GDH) activity.
The Mechanism of Scrambling (Visualized)
The following diagram illustrates why Glutamate is the primary vector for nitrogen scrambling.
Figure 1: The Glutamate Node. The 15N label from Glutamine enters the Glutamate pool and is rapidly "scrambled" to Alanine and Aspartate via transaminases (ALAT/ASAT), decoupling it from the carbon flux.
Module 2: Experimental Mitigation
If scrambling compromises your data resolution, you must adjust the experimental design before relying on mathematical correction.
Protocol: Tracer Selection Strategy
The position of the 15N label dictates the extent of scrambling.
Tracer
Nitrogen Position
Scrambling Risk
Best Use Case
[α-15N]Glutamine
Amine (Backbone)
HIGH
Measuring total protein synthesis; quantifying transaminase activity.
Gold Standard. Allows you to track if N stays attached to C.
The "Dual-Label" Validation Protocol
To rigorously quantify scrambling, use a dual-labeled tracer (e.g., [U-13C, 15N]Glutamine).
Administer Tracer: Feed cells/tissue with the dual-labeled substrate.
Measure Mass Isotopomers: Look for the mass shift.
M+X (Carbon only): Indicates Deamination (N lost, C skeleton remains).
M+Y (Nitrogen only): Indicates Scrambling (C skeleton lost, N transferred to new AA).
M+Z (Intact): Indicates direct incorporation.
Calculate Scrambling Ratio:
Module 3: Computational Correction
If you cannot avoid scrambling experimentally, you must model it. Standard MFA software (which assumes C-C bond transitions) will fail. You must use Atomic Transition Mapping that includes Nitrogen.
Algorithm: The Correction Matrix
You cannot simply "subtract" the scrambled signal. You must include the reversible transamination reactions in your stoichiometric model.
Step-by-Step Computational Workflow:
Define the Network: Include ALAT, ASAT, and GDH as reversible reactions in your metabolic map.
Atom Mapping: Map Nitrogen atoms explicitly (e.g., Glu_N -> Ala_N).
Input Data: Load Mass Isotopomer Distributions (MIDs) for all measureable amino acids, not just the tracer.
Fit Parameters: The solver will now estimate the exchange flux (
) of the transaminases.
High
= The model accounts for the label equilibrating between Glutamate and Alanine.
Visualizing the Correction Logic
Figure 2: The Correction Workflow. Raw data must first undergo natural abundance correction. Then, instead of a standard C-model, an N-atomic mapping model is used to resolve the transaminase exchange fluxes.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use standard 13C-MFA software (like Metran or INCA) for 15N data?A: Only if the software supports custom atom transitions . Most legacy 13C software hard-codes carbon transitions. You need software like INCA or 13CFlux2 where you can define the "Nitrogen atom" as a tracked particle, or use specialized Bayesian 13C15N-MFA frameworks [1].
Q: My "scrambled" signal is higher than my tracer enrichment. How is this possible?A: This is likely a sampling artifact or compartmentalization . If your cytosolic pool (where transamination happens) is highly labeled but you are measuring whole-cell extracts including a large, unlabeled mitochondrial pool, the ratios can appear skewed. Ensure you are modeling compartments if you suspect mitochondrial trapping of the label.
Q: How do I distinguish "dilution" from "scrambling"?A:
Dilution: The M+0 (unlabeled) fraction increases. This comes from unlabeled substrates entering the system (e.g., protein degradation).
Scrambling: The label moves to other amino acids (e.g., 15N-Glu decreases, 15N-Asp increases), but the total 15N in the system remains relatively constant (minus excretion).
References
Beste, D. J. V., et al. (2023). "One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux." Molecular Systems Biology. Link
Maddocks, O. D. K., et al. (2017). "Metabolic Flux Analysis using Stable Isotope Tracers." Nature Protocols. (General principles of tracer choice).
Chokkathukalam, A., et al. (2014). "Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks." Bioanalysis. Link
Troubleshooting
Technical Support Center: Maximizing Ethylamine-15N Extraction Efficiency
Executive Summary: The Volatility vs. Basicity Paradox Extracting Ethylamine-15N ( ) presents a unique dual challenge that often leads to low yields in metabolic tracer studies and drug synthesis: Basicity: With a pKa of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Volatility vs. Basicity Paradox
Extracting Ethylamine-15N (
) presents a unique dual challenge that often leads to low yields in metabolic tracer studies and drug synthesis:
Basicity: With a pKa of 10.8 , it requires a very high pH (>12.8) to exist fully as the extractable free base.
Volatility: The free base boils at 16.6°C . Standard exothermic basification or room-temperature extraction will cause the product to vaporize immediately upon formation.
This guide provides a troubleshooting framework to maximize recovery of this expensive isotope by balancing pH thermodynamics with cryogenic handling.
Theoretical Foundation (FAQ)
Q: Why is my yield consistently below 60% despite using excess solvent?
A: You are likely fighting the Henderson-Hasselbalch equation .
In liquid-liquid extraction, the distribution ratio (
) depends on the species' charge. Only the neutral free base () extracts into the organic layer; the charged ammonium salt () remains in the water.
For Ethylamine (pKa
10.8), the ratio of extractable Free Base to water-soluble Ammonium ion is governed strictly by pH.
Table 1: Theoretical Recovery of Ethylamine-15N Based on pH
pH Level
[Free Base] : [Ammonium Ion]
% Extractable Species
Status
9.0
1 : 63
~1.5%
Critical Failure
10.0
1 : 6.3
~13.7%
Poor
10.8 (pKa)
1 : 1
50.0%
Coin Flip
11.8
10 : 1
90.9%
Sub-optimal
12.8
100 : 1
99.0%
Target
14.0
>1000 : 1
>99.9%
Ideal
Recommendation: Do not stop at pH 11. You must drive the pH to
13 using a strong base (e.g., 10M NaOH or KOH pellets) to ensure quantitative phase transfer.
Visualizing the Equilibrium
The following diagram illustrates the speciation shift required for successful extraction.
Figure 1: The pH-dependent speciation of Ethylamine. Successful extraction requires shifting the equilibrium entirely to the right (Green Node).
The "Cryo-Extraction" Protocol
Warning: Ethylamine-15N free base is a gas at room temperature.[1][2] Standard separatory funnel shaking will generate pressure and cause loss of isotopically labeled material.
Materials
Input: Ethylamine-15N Hydrochloride (salt).
Base: 10M NaOH (Pre-chilled to 4°C).
Solvent: Dichloromethane (DCM) or Diethyl Ether (Pre-chilled to -20°C).
Glassware: Pre-chilled in -20°C freezer.
Step-by-Step Workflow
Dissolution: Dissolve the Ethylamine-15N salt in a minimum volume of ice-cold water (0°C).
The "Cold Trap": Place the reaction vessel in a salt-ice bath (-10°C).
Basification: Add pre-chilled 10M NaOH dropwise.
Why? Neutralization is exothermic.[1] Heat = Evaporation = Yield Loss.
Target: Check pH with a cold-compatible probe or strip. Aim for pH 14.
Extraction: Add the pre-chilled organic solvent.
Technique: Do not shake vigorously. Swirl gently to avoid heat generation and emulsion.
Phase Separation: Quickly separate the layers while keeping the funnel cold.
Drying: Dry organic layer over anhydrous
(Sodium Sulfate) at 0°C.
Critical: Do not use vacuum filtration (evaporation risk). Decant the solvent.[3]
Figure 2: The Cryogenic Extraction Workflow designed to prevent volatilization of the free base.
Troubleshooting Guide (Q&A)
Issue 1: "I extracted at pH 14, but my NMR shows no Ethylamine."
Diagnosis: Volatilization during concentration.
Root Cause: Did you use a rotary evaporator?
Solution:
Never use a rotovap for Ethylamine free base (BP 16.6°C). The vacuum lowers the boiling point further, sucking your product into the pump.
Fix: Use the Ethylamine solution directly in the next step. If concentration is required, use a high-boiling solvent for extraction (e.g., Toluene) and use the solution as-is, or distill the solvent off using a fractionating column (Vigreux) only if the solvent boils significantly higher (>80°C) than the amine, though this is risky.
Issue 2: "The layers aren't separating (Emulsion)."
Diagnosis: High ionic strength from excessive base.
Solution:
Do not add brine (NaCl); the solution is already high in ions from the NaOH.
Fix: Keep the mixture cold and wait. If persistent, filter through a glass frit packed with Celite (cold).
Issue 3: "My pH paper says 14, but yield is low."
Diagnosis: "Bleeding" of the indicator.
Root Cause: High concentrations of organic amine can sometimes affect pH strips.
Solution:
Trust the stoichiometry. If you have 10 mmol of salt, add 15 mmol of NaOH. The excess base ensures the equilibrium is shifted, regardless of the strip reading.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6341, Ethylamine. Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine extraction pKa rules).
European Chemicals Agency (ECHA). (2023). Ethylamine - Registration Dossier. Retrieved from [Link]
LibreTexts Chemistry. (2023). Liquid-Liquid Extraction. Retrieved from [Link]
Technical Support Center: Preserving the Integrity of Ethylamine-15N
Welcome to the technical support center for Ethylamine-15N. This guide is designed for researchers, scientists, and drug development professionals to ensure the isotopic and chemical integrity of this valuable labeled co...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Ethylamine-15N. This guide is designed for researchers, scientists, and drug development professionals to ensure the isotopic and chemical integrity of this valuable labeled compound throughout its storage and handling. Here, we delve into the critical aspects of preventing isotopic dilution, offering troubleshooting advice and in-depth explanations grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is Ethylamine-15N, and why is preventing isotopic dilution crucial?
Ethylamine-15N is an isotopically labeled form of ethylamine where the common nitrogen-14 (¹⁴N) atom is replaced by the stable, heavier isotope nitrogen-15 (¹⁵N). This labeling allows researchers to trace the ethylamine molecule through various biological, chemical, and environmental systems using techniques like mass spectrometry and NMR spectroscopy.[1][2]
Q2: What are the primary causes of isotopic dilution for Ethylamine-15N during storage?
Isotopic dilution of Ethylamine-15N is not typically due to the direct exchange of the ¹⁵N atom itself, which is a stable part of the molecule's backbone.[5][6][7][8] Instead, dilution is almost always the result of:
Chemical Degradation: The breakdown of the Ethylamine-15N molecule into other substances. If your analytical method is specific to ethylamine, any loss of the labeled compound is effectively a dilution.
Contamination: Introduction of unlabeled (¹⁴N) ethylamine from external sources, such as the atmosphere or contaminated labware.
The following sections will focus on mitigating these two primary risks.
Troubleshooting Guide: Storage and Handling
Problem 1: I've observed a decrease in the isotopic enrichment of my Ethylamine-15N sample over time. What could be the cause?
A decrease in isotopic enrichment points to either degradation of your labeled compound or contamination with its unlabeled counterpart. Let's break down the likely culprits.
Ethylamine is a reactive and volatile primary amine.[9][10] Its degradation can be accelerated by several factors:
Exposure to Air (Oxidation): Amines can be susceptible to oxidation. While specific long-term storage oxidation data for ethylamine is sparse, it's a known degradation pathway for many amines.[11][12]
Reaction with Carbon Dioxide: As a basic compound, ethylamine will readily react with atmospheric CO₂ to form ethylammonium carbamate salts. This is a common issue with primary and secondary amines.
Light Exposure: Although aliphatic amines do not absorb light in the visible spectrum, UV light can potentially contribute to degradation over extended periods.[13] It is a general best practice to protect sensitive compounds from light.[14]
Incompatible Materials: Ethylamine is incompatible with strong acids and oxidizers.[9][15][16] Contact with these materials will lead to rapid degradation.
The most effective way to prevent chemical degradation is to minimize the exposure of Ethylamine-15N to reactive atmospheric components.
Experimental Protocol: Aliquoting and Storing Ethylamine-15N Under Inert Gas
Preparation: Move the sealed vial of Ethylamine-15N, along with necessary tools (e.g., gas-tight syringe, new sterile vials with septa), into an inert atmosphere glovebox or use a Schlenk line.
Inert Gas Purge: If using a Schlenk line, connect the vial to the line and carefully purge with a dry, inert gas (Argon or Nitrogen) for several cycles to remove air and moisture.
Aliquoting: Using a pre-purged, gas-tight syringe, draw the desired amount of Ethylamine-15N.
Transfer: Dispense the aliquot into a new, pre-purged amber glass vial with a PTFE-lined septum cap.
Sealing: Crimp or securely fasten the cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.
Storage: Store the aliquoted vials in a dedicated, well-ventilated freezer at or below -20°C. For long-term storage, -80°C is recommended.[14][17][18]
Contamination can occur if your sample comes into contact with sources of natural abundance ethylamine. Given its volatility, this can happen through the vapor phase.
Dedicated Storage: Never store Ethylamine-15N in the same freezer or storage area as unlabeled ethylamine or other volatile amines.
Clean Handling: Use dedicated labware (syringes, vials, etc.) exclusively for your ¹⁵N-labeled compound. Ensure all glassware is scrupulously cleaned and dried before use.
Problem 2: My experimental results are inconsistent, suggesting my stock solution's concentration is changing.
This is another common symptom of degradation. The volatility and reactivity of ethylamine can lead to a decrease in its concentration in solution if not handled properly.
Ethylamine has a very low boiling point (16.6°C) and high vapor pressure.[19] Improperly sealed vials will lead to significant loss of material through evaporation, thereby changing the concentration of your stock solution.
Caption: A logical guide for troubleshooting Ethylamine-15N integrity.
By implementing these rigorous storage and handling protocols, you can ensure the long-term stability and integrity of your Ethylamine-15N, leading to more accurate and reproducible experimental outcomes.
References
Sinochem Nanjing Corpor
Tecnoproject.
Loba Chemie. ETHYLAMINE SOLUTION FOR SYNTHESIS MSDS.
Oxford Lab Fine Chem LLP.
Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds.
MDPI. Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces.
ILO and WHO. ICSC 0153 - ETHYLAMINE.
Dorsheimer, J. R., & Rovis, T. (2023). Late-Stage Isotopic Exchange of Primary Amines. Journal of the American Chemical Society, 145(44), 24367–24374.
Li, Y., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(1), 125-134.
Dorsheimer, J. R., & Rovis, T. (2023). Late-Stage Isotopic Exchange of Primary Amines. Journal of the American Chemical Society.
Moravek. How To Properly Store Your Radiolabeled Compounds.
Overcoming isobaric interference in Ethylamine-15N mass spec analysis
This is a technical support interface designed for researchers and analytical scientists. Topic: Overcoming Isobaric Interference in Small Molecule Mass Spectrometry Ticket ID: TECH-15N-ISO-001 Assigned Specialist: Senio...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support interface designed for researchers and analytical scientists.
Topic: Overcoming Isobaric Interference in Small Molecule Mass Spectrometry
Ticket ID: TECH-15N-ISO-001
Assigned Specialist: Senior Application Scientist (Small Molecule Quantitation)
Executive Summary: The Low-Mass Challenge
Analyzing Ethylamine-15N (
, MW 46.05 Da) presents a unique "perfect storm" of analytical challenges. Unlike large drug molecules, this small primary amine falls into the "chemical noise" region (m/z < 100) of most mass spectrometers.
The primary failure mode is Isobaric Interference . You are likely seeing high background noise, poor signal-to-noise ratios (S/N), or false positives. This is often due to Ethanol (
, MW 46.04 Da) and Formic Acid adducts (, MW 46.005 Da), which are ubiquitous in LC-MS mobile phases and wash solvents.
This guide provides three distinct tiers of solutions:
Chromatographic Orthogonality (Switching to HILIC).
Chemical Derivatization (The "Mass Shift" Strategy).
High-Resolution Discrimination (Exploiting Mass Defect).
Diagnostic Workflow
Before altering your method, use this logic tree to identify the specific source of your interference.
Figure 1: Diagnostic decision tree for isolating the source of isobaric interference in Ethylamine-15N analysis.
The Isobaric Landscape: Know Your Enemy
The following table details the specific ions that interfere with Ethylamine-15N. Note the Delta Mass , which dictates the resolution required to separate them.
Interfering Species
Formula
Exact Mass (Da)
vs Ethylamine-15N (Da)
Resolution Required (FWHM)
Origin
Ethylamine-15N
46.0549
-
-
Analyte
Ethanol
46.0419
0.0130
~3,500
Mobile Phase / Wash
Formic Acid
46.0055
0.0494
~1,000
Mobile Phase Additive
Dimethylamine-14N
45.0578
0.9971
Unit
Isomer (Natural Abundance)
Radical
45.9929
0.0620
~800
Discharge / Background
Expert Insight:
On a standard Triple Quadrupole (QQQ) instrument, Ethanol and Ethylamine-15N are indistinguishable at the precursor level (m/z 46). Worse, both fragment to m/z 31 (
and ), meaning even MS/MS transitions are not unique.
Troubleshooting Guides & Protocols
Protocol A: The "Silver Bullet" – Chemical Derivatization
Scenario: You are using a Triple Quadrupole (QQQ) or low-resolution instrument. You cannot resolve the 0.013 Da difference between analyte and ethanol.
Solution: Shift the mass of Ethylamine-15N to a "quieter" region of the spectrum using Fmoc-Cl (9-fluorenylmethyl chloroformate).
Why this works:
Mass Shift: Adds ~222 Da, moving the precursor from m/z 46
m/z 268.
Hydrophobicity: The fluorenyl group allows strong retention on standard C18 columns.
Ionization: Drastically improves ESI efficiency compared to the naked amine.
Step-by-Step Workflow:
Reagent Prep:
Prepare 5 mM Fmoc-Cl in Acetonitrile (ACN).
Prepare Borate Buffer (0.1 M, pH 9.0).
Reaction:
Mix 50
L Sample + 50 L Borate Buffer.
Add 50
L Fmoc-Cl solution.
Vortex and incubate at Ambient Temperature for 10 minutes . (Heating is unnecessary for primary amines).
Quenching (Optional but Recommended):
Add 10
L of 100 mM Adamantylamine to scavenge excess Fmoc-Cl (prevents column fouling).
Analysis:
Inject onto a C18 column.
Monitor Transition: m/z 268.1
179.1 (Fluorenyl cation). This is a highly specific transition.
Protocol B: Chromatographic Separation (HILIC)
Scenario: You cannot derivatize (e.g., downstream biological assays) and must analyze the "naked" amine.
Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine and separate it from solvent fronts.
The Failure of C18:
Ethylamine is too polar (logP
-0.13). On a C18 column, it elutes in the void volume (t0), exactly where salts and non-retained solvent impurities (like Ethanol) elute. This causes massive ion suppression.
HILIC Method Parameters:
Column: Amide-HILIC or Zwitterionic HILIC (e.g., BEH Amide, 2.1 x 100 mm, 1.7
m).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Do not use Formic Acid alone; ionic strength is needed for peak shape.
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0-1 min: 90% B (Isocratic hold to load sample).
1-5 min: 90%
50% B.
5-7 min: 50% B.
Critical Step: The high organic start (90% ACN) forces the polar ethylamine to partition into the water layer on the silica surface, providing retention.
Frequently Asked Questions (FAQs)
Q1: I see a peak at m/z 46 in my blank injection. Is my column contaminated?A: Likely not. This is usually Ethanol or Formic Acid dimers in your mobile phase or wash solvent.
Test: Switch your organic mobile phase from Methanol (often contains traces of ethanol) to high-purity Acetonitrile.
Test: If using Formic Acid, switch to Acetic Acid (MW 60) to shift the background adduct mass, though this may reduce ionization of the amine.
Q2: Can I use High-Resolution MS (Orbitrap/TOF) to skip derivatization?A: Yes, IF your resolution is sufficient.
You need to resolve 46.0549 (Ethylamine-15N) from 46.0419 (Ethanol).
m = 0.013 Da.
Required Resolution (
) = .
Most modern TOF/Orbitraps operating at R > 15,000 can easily separate these peaks. However, you must extract the ion chromatogram (XIC) with a narrow window (e.g.,
5 ppm) to exclude the ethanol interference.
Q3: How do I distinguish Ethylamine-15N from Dimethylamine (natural abundance)?A: Dimethylamine (
) has a mass of ~45.05. Its isotope or naturally abundant would overlap.
Differentiation: These are structural isomers. Mass spec alone cannot distinguish them easily without unique fragmentation patterns.[1]
Solution: They have different retention times in HILIC mode. Dimethylamine is a secondary amine and is generally slightly more lipophilic/less polar than ethylamine, leading to different elution profiles.
References
Interference Mechanisms in Direct Infusion MS
Resolving isobaric interferences in direct infusion tandem mass spectrometry.
Source:
Derivatization Str
Chemical Derivatization Processes Applied to Amine Determination.[2]
Source:
HILIC Separ
Accurate Mass Identification of Interfering Adducts and HILIC Str
A Senior Application Scientist's Guide to Calculating the Isotopic Purity of Ethylamine-15N using ESI-HRMS
For researchers, scientists, and drug development professionals, the precise determination of isotopic purity is a critical aspect of utilizing stable isotope-labeled compounds. This guide provides an in-depth, technical...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise determination of isotopic purity is a critical aspect of utilizing stable isotope-labeled compounds. This guide provides an in-depth, technical comparison and a detailed protocol for calculating the isotopic purity of Ethylamine-15N using Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS). We will delve into the causality behind experimental choices, ensuring a self-validating system for trustworthy and accurate results.
The Critical Role of Isotopic Purity in Research and Development
Stable isotope-labeled compounds, such as Ethylamine-15N, are indispensable tools in a multitude of scientific disciplines. They serve as internal standards in quantitative mass spectrometry, tracers in metabolic studies, and probes in mechanistic investigations. The accuracy of the data derived from these applications is fundamentally dependent on the isotopic purity of the labeled compound. Even minor deviations in isotopic enrichment can lead to significant errors in pharmacokinetic modeling, metabolic flux analysis, and quantitative proteomics. Therefore, a robust and precise method for determining isotopic purity is not just a matter of analytical chemistry; it is a cornerstone of reliable scientific inquiry.
Why ESI-HRMS is the Gold Standard for Isotopic Purity Determination
While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for isotopic purity analysis, ESI-HRMS offers a unique combination of sensitivity, specificity, and accuracy that makes it particularly well-suited for this task. The high resolving power of modern mass spectrometers allows for the baseline separation of isotopologue peaks, even those with very small mass differences.[1] This is crucial for accurately quantifying the relative abundance of each isotopic species and avoiding erroneous results due to overlapping signals.[1] Furthermore, the soft ionization nature of ESI minimizes fragmentation, preserving the molecular ion and simplifying the resulting mass spectrum.
Table 1: Comparison of Analytical Techniques for Isotopic Purity Analysis
Feature
ESI-HRMS
NMR Spectroscopy
GC-MS
Sensitivity
High (picomole to femtomole)
Low (micromole to nanomole)
Moderate (picomole)
Specificity
Very High
High
Moderate to High
Resolution
Very High
High
Moderate
Sample Throughput
High
Low
Moderate
Sample Requirement
Low
High
Low
Key Advantage
Direct measurement of mass isotopologues
Provides structural information
Good for volatile compounds
Key Limitation
Potential for matrix effects and ion suppression
Lower sensitivity
Requires derivatization for non-volatile compounds
Experimental Protocol: A Step-by-Step Guide to Isotopic Purity Analysis of Ethylamine-15N
This protocol outlines a validated workflow for the determination of Ethylamine-15N isotopic purity. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.
Sample Preparation: The Foundation of Accurate Measurement
The goal of sample preparation is to introduce a clean, representative aliquot of the analyte into the mass spectrometer at an appropriate concentration.
Step 1.1: Solvent Selection: Dissolve the Ethylamine-15N sample in a high-purity solvent compatible with ESI. A typical choice is a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of formic acid (0.1%) to promote protonation and enhance the ESI signal. Using ultra-pure solvents is critical to minimize background noise and potential contamination from naturally occurring isotopes.[2]
Step 1.2: Concentration Optimization: Prepare a stock solution of Ethylamine-15N and create a series of dilutions to determine the optimal concentration for analysis. The ideal concentration will provide a strong signal without causing detector saturation or significant ion suppression.[2] An initial concentration of 1 µg/mL is a good starting point.
Step 1.3: Control Samples: Prepare a solution of unlabeled ("natural abundance") ethylamine at the same concentration as the labeled sample. This will be used to determine the natural isotopic distribution and to correct the data for the labeled sample.
ESI-HRMS Analysis: Acquiring High-Quality Data
The instrument parameters must be carefully optimized to achieve the necessary resolution and mass accuracy for this analysis.
Step 2.1: Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy. This is a critical step for the correct assignment of elemental compositions to the observed ions.
Step 2.2: Ionization Mode: Set the ESI source to positive ion mode. Ethylamine, being a basic compound, will readily accept a proton to form the [M+H]+ ion.
Step 2.3: Mass Spectrometer Settings:
Resolution: Set the instrument to a high-resolution mode (e.g., >60,000 FWHM). This is paramount for resolving the ¹³C isotopologue of the unlabeled species from the ¹⁵N-labeled species.
Scan Range: Define a narrow scan range around the expected m/z of the protonated ethylamine and its isotopologues (e.g., m/z 45-50). This maximizes the number of data points across each peak.
Source Parameters: Optimize the spray voltage, capillary temperature, and gas flows to achieve a stable and robust signal. These parameters will be instrument-dependent.
Data Analysis: From Raw Data to Isotopic Purity
The calculation of isotopic purity requires a careful and systematic approach to account for the natural abundance of isotopes.[3][4]
Step 3.1: Data Extraction: Extract the high-resolution mass spectra for both the unlabeled and the ¹⁵N-labeled ethylamine samples.
Step 3.2: Correction for Natural Isotopic Abundance: The measured intensity of the ¹⁵N-labeled peak must be corrected for the contribution of the natural ¹³C isotope from the unlabeled species.[3][4] The following formula can be used:
Icorrected = Imeasured - (Iunlabeled M+1 / Iunlabeled M) * Ilabeled M
Where:
Icorrected is the corrected intensity of the ¹⁵N-labeled peak.
Imeasured is the measured intensity of the ¹⁵N-labeled peak.
Iunlabeled M+1 is the intensity of the M+1 peak in the unlabeled ethylamine spectrum.
Iunlabeled M is the intensity of the monoisotopic peak in the unlabeled ethylamine spectrum.
Ilabeled M is the intensity of the monoisotopic peak of the labeled species.
Step 3.3: Calculation of Isotopic Purity: The isotopic purity is then calculated as the ratio of the corrected intensity of the ¹⁵N-labeled peak to the sum of the intensities of the labeled and unlabeled peaks.
Table 2: Example Data for Isotopic Purity Calculation
Species
Theoretical m/z ([M+H]+)
Measured Intensity (Unlabeled Sample)
Measured Intensity (¹⁵N-Labeled Sample)
Corrected Intensity (¹⁵N-Labeled Sample)
C₂H₇¹⁴N
46.0651
1,000,000
50,000
N/A
C¹³CH₇¹⁴N
47.0685
22,000
-
N/A
C₂H₇¹⁵N
47.0622
-
950,000
948,900
In this example, the calculated isotopic purity would be approximately 95.1%.
Visualizing the Workflow
A clear understanding of the experimental and data analysis workflow is crucial for successful implementation.
Caption: Workflow for Isotopic Purity Determination.
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating steps to ensure the trustworthiness of the results:
Use of an Unlabeled Standard: The analysis of a natural abundance standard is crucial for accurately determining the contribution of naturally occurring isotopes.
High-Resolution Mass Spectrometry: The use of high-resolution MS provides a direct visual confirmation of the separation between the isotopologues, adding confidence to the peak integration.
Linearity Check: While not detailed in the protocol, performing a linearity check by analyzing a dilution series of the labeled compound can confirm that the detector response is proportional to the concentration, which is essential for accurate quantification.[5]
Potential Challenges and Mitigation Strategies
Matrix Effects: Complex sample matrices can suppress the ionization of the analyte, leading to inaccurate results.[6] If analyzing ethylamine in a complex matrix, sample cleanup using techniques like solid-phase extraction (SPE) is recommended.
In-source Reactions: In some cases, reactions can occur within the ESI source, potentially altering the isotopic distribution. For instance, the reduction of nitriles to amines has been observed in positive ion ESI-MS.[7][8] While less likely for a simple amine, it is important to be aware of such possibilities and to use the mildest possible source conditions.
Isobaric Interferences: Although high resolution minimizes this risk, it is still possible to have isobaric interferences from other components in the sample.[6] Coupling the mass spectrometer to a liquid chromatography (LC) system can provide an additional layer of separation and reduce the risk of such interferences.[1]
Conclusion
The determination of isotopic purity is a critical quality control step in the use of stable isotope-labeled compounds. ESI-HRMS provides a powerful and reliable platform for this analysis. By following a well-designed protocol that includes careful sample preparation, optimized instrument parameters, and a rigorous data analysis workflow, researchers can confidently and accurately determine the isotopic purity of Ethylamine-15N and other labeled compounds, ensuring the integrity and reliability of their downstream applications.
References
Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. (2016). PubMed. [Link]
Loewen, M. C., et al. (2006). Method for Estimating the Isotopic Distributions of Metabolically Labeled Proteins by MALDI-TOFMS: Application to NMR. Analytical Chemistry. [Link]
Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. (2020). ResearchGate. [Link]
Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. (2020). ResearchGate. [Link]
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac Group. [Link]
Sinha, A. (2025). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. ResolveMass Laboratories Inc.[Link]
Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (2006). PubMed. [Link]
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). PubMed. [Link]
Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (2006). Wiley Online Library. [Link]
Isotope Ratio Mass Spectrometry in Nuclear Chemistry: Applications and Analytical Challenges. (2025). Separation Science. [Link]
A Senior Application Scientist's Guide to Verifying 15N Label Position in Synthesized Ethylamine Derivatives
In the landscape of modern pharmaceutical research and development, the precise incorporation of stable isotopes, such as Nitrogen-15 (15N), into drug candidates and metabolic probes is of paramount importance.[1][2][3]...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern pharmaceutical research and development, the precise incorporation of stable isotopes, such as Nitrogen-15 (15N), into drug candidates and metabolic probes is of paramount importance.[1][2][3] The strategic placement of these labels within a molecule like an ethylamine derivative allows researchers to trace metabolic pathways, elucidate reaction mechanisms, and quantify metabolites with high precision. However, the synthesis of these labeled compounds is only half the battle; rigorous analytical verification of the 15N label's position is a critical, non-negotiable step to ensure data integrity.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the position of a 15N label in synthesized ethylamine derivatives. We will delve into the underlying principles of each method, present their respective strengths and limitations, and offer field-proven insights to guide your experimental choices.
The Analytical Gauntlet: Choosing the Right Tool for the Job
The choice of analytical technique is dictated by a multitude of factors including the complexity of the molecule, the required level of certainty, and the available instrumentation. The three most powerful and commonly employed methods for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and to a lesser extent, Infrared (IR) Spectroscopy.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy stands as the most definitive method for determining the precise location of a 15N label.[5] By probing the magnetic properties of atomic nuclei, NMR provides unambiguous information about the chemical environment and connectivity of atoms within a molecule.
Expertise & Experience in NMR Analysis
The key to successful NMR analysis lies in a multi-pronged approach, utilizing a combination of 1H, 13C, and direct 15N NMR experiments.
¹H NMR: While proton NMR will not directly show the 15N nucleus, the coupling between 15N and adjacent protons (J-coupling) provides clear evidence of its location. For an ethylamine derivative labeled at the nitrogen, the protons on the alpha-carbon (the CH2 group directly attached to the nitrogen) will exhibit this coupling. In a ¹H NMR spectrum, the signal for these protons will appear as a doublet instead of the expected triplet (due to coupling with the adjacent methyl group). The magnitude of this coupling constant is a key diagnostic parameter.[6][7]
¹³C NMR: Similar to ¹H NMR, ¹³C NMR can reveal coupling between the 15N nucleus and adjacent carbon atoms. The carbon directly bonded to the 15N will show a splitting pattern (a doublet) in the ¹³C spectrum.[8] This provides an additional layer of confirmation of the label's position.
¹⁵N NMR: Direct detection of the 15N nucleus offers the most unequivocal proof of labeling. The chemical shift of the 15N signal is highly sensitive to its electronic environment, confirming the presence of the label within the amine functional group.[9][10][11] Furthermore, heteronuclear correlation experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), can be employed to directly observe the correlation between the 15N nucleus and the protons attached to it or nearby, leaving no room for ambiguity.[12][13][14]
Trustworthiness: A Self-Validating NMR Workflow
A robust NMR workflow for verifying 15N label position should be designed as a self-validating system.
Caption: A self-validating NMR workflow for verifying 15N label position.
Experimental Protocol: ¹H-¹⁵N HSQC
Sample Preparation: Dissolve 5-10 mg of the 15N-labeled ethylamine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[15]
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting 15N.
Tune and match the probe for ¹H and ¹⁵N frequencies.
Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.[15]
Acquisition:
Load a standard ¹H-¹⁵N HSQC pulse sequence.[14][16]
Set the spectral widths for both ¹H and ¹⁵N dimensions to cover the expected chemical shift ranges.
Optimize the acquisition parameters, including the number of scans, relaxation delay, and evolution times for the indirect dimension, to achieve an adequate signal-to-noise ratio.
Processing and Analysis:
Process the 2D data using appropriate window functions and Fourier transformation.
A cross-peak in the 2D spectrum will appear at the intersection of the ¹H chemical shift of the protons directly attached to the nitrogen and the ¹⁵N chemical shift of the labeled nitrogen. The presence of this correlation peak provides definitive evidence of the 15N label's position.
Mass Spectrometry (MS): A Powerful Complement
Mass spectrometry is another cornerstone technique for isotopic labeling studies. It provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of successful 15N incorporation and, with the right approach, can provide strong evidence for the label's position.
Expertise & Experience in MS Analysis
The key to using MS for positional verification lies in fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): Initially, HRMS is used to determine the accurate mass of the molecular ion. A one-mass-unit increase compared to the unlabeled standard confirms the successful incorporation of a single 15N atom.
Tandem Mass Spectrometry (MS/MS): To pinpoint the location of the label, the molecular ion is isolated and fragmented. The resulting fragment ions are then analyzed.[17][18][19] By comparing the fragmentation pattern of the 15N-labeled compound with its unlabeled counterpart, the position of the label can be deduced. For an ethylamine derivative, fragmentation will likely involve cleavage of the C-C and C-N bonds.[20][21][22] If the 15N is on the nitrogen, any fragment containing the nitrogen will show a +1 mass shift.
Trustworthiness: A Self-Validating MS/MS Workflow
Caption: A self-validating MS/MS workflow for verifying 15N label position.
Infrared (IR) Spectroscopy: A Supporting Role
While not as definitive as NMR or MS, Infrared (IR) spectroscopy can provide supporting evidence for the presence of the 15N label. The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. The N-H stretching and bending vibrations in an amine will shift to a lower frequency upon 15N substitution. This shift, while typically small, can be observed and compared to the unlabeled standard.[23]
Comparative Analysis of Techniques
Feature
NMR Spectroscopy
Mass Spectrometry
Infrared Spectroscopy
Definitive Power
Highest
High
Low
Information Provided
Connectivity, Chemical Environment
Mass-to-Charge Ratio, Fragmentation
Vibrational Frequencies
Sample Requirement
High (mg)
Low (µg to ng)
Moderate (mg)
Destructive?
No
Yes
No
Primary Application
Unambiguous Structure Elucidation
Confirmation of Labeling, Positional Evidence
Supporting Evidence
Conclusion
For the unequivocal verification of a 15N label's position in a synthesized ethylamine derivative, a multi-technique approach is strongly recommended. NMR spectroscopy, particularly ¹H-¹⁵N HSQC, stands as the gold standard, providing the most direct and unambiguous evidence. [5] Mass spectrometry, with its high sensitivity and fragmentation analysis capabilities, serves as an excellent complementary technique to confirm successful labeling and provide strong positional evidence. Infrared spectroscopy can offer supporting data but should not be relied upon as a standalone method for this purpose. By employing a self-validating workflow that leverages the strengths of these techniques, researchers can ensure the integrity of their isotopically labeled compounds and the reliability of their subsequent studies.
References
Doc Brown's Advanced Organic Chemistry Revision Notes. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting. [Link]
Kwiecien, R. A., Heinig, U., & Aharoni, A. (2006). Direct analysis of 15N-label in amino and amide groups of glutamine and asparagine. Rapid Communications in Mass Spectrometry, 20(21), 3143–3148. [Link]
Pintacuda, G., & Otting, G. (2002). Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins. Journal of the American Chemical Society, 124(3), 372–373. [Link]
University of Leicester. Expressing 15N labeled protein. [Link]
Filo. using mass fragmentation distinguish among ethylamine diethylamine and triethylamine. [Link]
ResearchGate. [ 15N]Isotopic labeling: a suitable tool to study the reactivity of bis lactams. [Link]
Steffen's Chemistry Pages. 15N chemical shifts. [Link]
Rantanen, A., Rousu, J., Kokkonen, J. T., Tarkiainen, V., & Ketola, R. A. (2002). Computing positional isotopomer distributions from tandem mass spectrometric data. Metabolic Engineering, 4(4), 285–294. [Link]
Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram. [Link]
Tayyari, F., Ghasemi, J. B., & Gholami, M. R. (2013). 15N-Cholamine: A Smart Isotope Tag for Combining NMR- and MS- Based Metabolite Profiling. Analytical Chemistry, 85(17), 8194–8201. [Link]
ResearchGate. (PDF) Application of 15N-NMR Spectroscopy to Analysis of Amine Based CO2 Capture Solvents. [Link]
Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
ResearchGate. N NMR AND JCH SPIN-SPIN COUPLING CONSTANTS INVESTIGATIONS OF 2-(1-CYCLOHEXENYL)ETHYLAMINE AS EXPERIMENTAL AND THEORETICAL 2-(1-S. [Link]
Aguilar, J. A., et al. (2015). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Magnetic Resonance in Chemistry, 53(11), 947–951. [Link]
Godtel, D., et al. (2017). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 83(2), 266–275. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
ResearchGate. (PDF) 15N NMR Spectroscopy in Structural Analysis. [Link]
ResearchGate. Scanning the isotopic structure of molecules by tandem mass spectrometry. [Link]
National Institute of Standards and Technology. (2012, June 22). 15N - NMR Chemical Shifts of Major Chemical Families. [Link]
Dow, V. M., et al. (2019). Late-Stage Isotopic Exchange of Primary Amines. Journal of the American Chemical Society, 141(38), 15024–15029. [Link]
ResearchGate. (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. [Link]
Lee, S., et al. (2018). A γ-15N-Labeled Diazo-Transfer Reagent for the Synthesis of β-15N-Labeled Azides as Vibrational Probes. Organic Letters, 20(21), 6988–6992. [Link]
Kiefer, P., et al. (2013). Tandem mass spectrometry for measuring stable-isotope labeling. Current Opinion in Biotechnology, 24(1), 35–41. [Link]
Kalgutkar, A. S., & Soglia, J. R. (2005). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 18(11), 1635–1655. [Link]
Bakulev, V. A., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(46), 26867–26892. [Link]
van Gunsteren, W. F. (2021). Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance, 2(1), 329–340. [Link]
ResearchGate. Characteristic Ranges of 15 N Chemical Shifts in Various Types of Compounds a …. [Link]
Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram. [Link]
ResearchGate. Vicinal 1 H-15 N coupling constants measured in the 1D 1 H NMR spectra.... [Link]
Wang, J., et al. (2021). Tandem quadrupole inductively coupled plasma mass spectrometry for the quantitative and isotopic analysis of rare earth elements and radionuclides. Journal of Analytical Atomic Spectrometry, 36(10), 2055–2072. [Link]
YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
A Senior Application Scientist's Guide to Quality Control of Commercial Ethylamine-15N Hydrochloride Batches
For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical research and development, the quality of isotopically labeled compounds is paramount. These molecules, where one or more atom...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the quality of isotopically labeled compounds is paramount. These molecules, where one or more atoms have been replaced by an isotope, are invaluable tools for tracing metabolic pathways, quantifying drug metabolites, and elucidating reaction mechanisms.[1][2] Ethylamine-15N hydrochloride, a stable isotope-labeled compound, is frequently utilized in these applications. Ensuring the identity, purity, and isotopic enrichment of each commercial batch is not merely a matter of good practice; it is a critical determinant of experimental success and data integrity.
This guide provides a comprehensive overview of the essential quality control (QC) methods for commercial batches of Ethylamine-15N hydrochloride. Moving beyond a simple checklist of tests, we will delve into the scientific rationale behind each analytical technique, offering a framework for robust, self-validating QC protocols.
The Core Tenets of QC for Isotopically Labeled Compounds
A successful QC program for a compound like Ethylamine-15N hydrochloride rests on five fundamental pillars:
Identity: Is the compound what it purports to be?
Chemical Purity: What is the percentage of the desired compound, and are there any related or unrelated impurities?
Isotopic Enrichment: What is the percentage of the heavy isotope (¹⁵N) at the specified position?
Residual Solvents: Are there any remaining solvents from the synthesis and purification processes?
Elemental Purity: Are there any inorganic impurities present?
This guide will systematically address each of these pillars, providing detailed experimental protocols and comparative data to aid in the evaluation of commercial batches.
Identity Confirmation: Beyond a Simple Match
Confirming the identity of Ethylamine-15N hydrochloride involves more than just a cursory check. It requires a combination of techniques that provide orthogonal, or complementary, information to build a confident and complete picture of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and environment of atomic nuclei. For Ethylamine-15N hydrochloride, both ¹H and ¹³C NMR are essential.
¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The spectrum of ethylamine hydrochloride should exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, with integral ratios of approximately 3:2. The chemical shifts of these signals will be influenced by the neighboring nitrogen and the hydrochloride salt form.
¹³C NMR: Reveals the number and type of carbon environments. The spectrum should show two distinct signals corresponding to the methyl and methylene carbons.
¹⁵N NMR: Directly probes the ¹⁵N nucleus, confirming the presence of the isotope. While less common for routine QC due to lower sensitivity, it provides definitive proof of labeling. More practically, heteronuclear correlation experiments like HSQC can be used to observe the coupling between ¹⁵N and adjacent protons, confirming the label's position.[3]
Why this is a self-validating system: The combination of ¹H and ¹³C NMR provides a unique fingerprint of the ethylamine backbone. Any significant deviation in chemical shifts, splitting patterns, or the presence of unexpected signals would immediately indicate a structural discrepancy.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for determining the molecular weight of a compound and is particularly crucial for isotopically labeled molecules.[4]
High-Resolution Mass Spectrometry (HR-MS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For Ethylamine-15N hydrochloride, the expected mass will be shifted by approximately +1 compared to its unlabeled counterpart.
Tandem Mass Spectrometry (MS/MS): Involves fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of Ethylamine-15N will be distinct and can be compared to a reference standard or theoretical fragmentation to further confirm its identity.
Why this is a self-validating system: The accurate mass measurement from HR-MS, coupled with the specific fragmentation pattern from MS/MS, provides a high degree of confidence in the compound's identity and the presence of the ¹⁵N label.
Chemical Purity Assessment: A Quantitative Approach
Chemical purity is a critical parameter that directly impacts the accuracy of downstream experiments. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For amine hydrochlorides, reversed-phase HPLC with UV detection is a common and effective method.
Experimental Protocol: HPLC Purity of Ethylamine-15N Hydrochloride
Sample Preparation: Accurately weigh and dissolve a known amount of Ethylamine-15N hydrochloride in the mobile phase to create a stock solution. Prepare a series of dilutions for linearity assessment.
Chromatographic Conditions:
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. The gradient is optimized to separate ethylamine from potential impurities.
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm (or a suitable wavelength for detecting the amine or any UV-active impurities).
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Why this is a self-validating system: The method's performance is validated through parameters like linearity, precision, and accuracy.[5][6][7] A well-defined peak shape and retention time for the main component, along with the separation of any impurity peaks, demonstrate the method's suitability.
Comparison of Purity Assessment Techniques
Technique
Advantages
Disadvantages
HPLC-UV
High precision and accuracy, widely available, can detect a broad range of impurities.[8]
Requires a chromophore for sensitive detection; some impurities may not be UV-active.
Gas Chromatography (GC)
Excellent for volatile impurities.
Not suitable for non-volatile salts like ethylamine hydrochloride without derivatization.
NMR
Can quantify impurities without a reference standard (qNMR).
Lower sensitivity compared to HPLC for trace impurities.
Isotopic Enrichment: The Heart of the Matter
The isotopic enrichment, or the percentage of ¹⁵N in the labeled position, is arguably the most critical QC parameter for an isotopically labeled compound. Both NMR and Mass Spectrometry are powerful tools for this determination.
NMR for Isotopic Enrichment
Quantitative ¹H NMR can be used to determine isotopic enrichment by observing the coupling between the ¹⁵N nucleus and adjacent protons. The presence of the ¹⁵N isotope will split the proton signal into a doublet, while the naturally abundant ¹⁴N will result in a broader singlet. The ratio of the integrated areas of these signals can be used to calculate the isotopic enrichment.
Mass Spectrometry for Isotopic Enrichment
High-resolution mass spectrometry is a highly sensitive and accurate method for determining isotopic enrichment.[9] By analyzing the isotopic cluster of the molecular ion, the relative abundance of the ¹⁵N-labeled species compared to the unlabeled (¹⁴N) species can be precisely measured.
Experimental Protocol: Isotopic Enrichment by HR-MS
Sample Preparation: Prepare a dilute solution of Ethylamine-15N hydrochloride in a suitable solvent (e.g., methanol/water).
Instrumental Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
Data Analysis: Acquire the mass spectrum and focus on the region of the molecular ion. Integrate the peak areas for the monoisotopic peak of the unlabeled compound (M) and the ¹⁵N-labeled compound (M+1). The isotopic enrichment is calculated as:
% Enrichment = [Area(M+1) / (Area(M) + Area(M+1))] * 100
Comparison of Isotopic Enrichment Techniques
Technique
Advantages
Disadvantages
Mass Spectrometry
High sensitivity and accuracy, provides a direct measure of the isotopic distribution.[4][9]
Can be affected by ion suppression or matrix effects.
Lower sensitivity, may require higher concentrations.
Residual Solvents: Ensuring a Clean Slate
Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[10] Their presence can be detrimental to experimental outcomes and, in a pharmaceutical context, can pose a safety risk. Gas Chromatography with Headspace sampling (HS-GC) is the preferred method for their analysis.[11]
Headspace Gas Chromatography (HS-GC)
In HS-GC, the sample is heated in a sealed vial, and the volatile compounds in the headspace (the gas above the sample) are injected into the GC. This technique is ideal for analyzing residual solvents in a solid matrix like Ethylamine-15N hydrochloride.
Experimental Protocol: Residual Solvent Analysis by HS-GC-FID
Sample Preparation: Accurately weigh a known amount of Ethylamine-15N hydrochloride into a headspace vial. Add a suitable solvent (e.g., DMSO or water) to dissolve the sample.
HS-GC Conditions:
Incubation Temperature: Optimized to ensure volatilization of the solvents without degrading the sample (e.g., 80°C).
GC Column: A column suitable for separating a wide range of solvents (e.g., a wax or a 624-type column).
Detector: Flame Ionization Detector (FID) is commonly used for its broad applicability to organic compounds. Mass Spectrometry (MS) can be used for identification of unknown solvents.[12]
Data Analysis: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.
Why this is a self-validating system: The method is validated for specificity (the ability to separate different solvents), linearity, and accuracy. The use of internal standards can further enhance the method's robustness.
Elemental Purity: The Unseen Contaminants
Elemental analysis is used to determine the percentage of carbon, hydrogen, and nitrogen in the compound. For Ethylamine-15N hydrochloride, it serves as a final check on the overall purity and composition. Additionally, the analysis of the hydrochloride counter-ion is important.
Combustion Analysis
This technique involves burning a small, precisely weighed amount of the sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified to determine the elemental composition. The results are then compared to the theoretical values for Ethylamine-15N hydrochloride.
Ion Chromatography
Ion chromatography can be used to quantify the chloride counter-ion, ensuring the correct stoichiometry of the salt.
Comparison of Elemental Analysis Techniques
Technique
Advantages
Disadvantages
Combustion Analysis
Provides a fundamental measure of the elemental composition.[13]
Indirect method for purity; does not identify specific impurities.
Ion Chromatography
Accurate and specific for the quantification of the chloride ion.
Requires a separate analysis from the organic components.
Workflow and Decision Making for Batch Release
The following diagram illustrates a typical QC workflow for the release of a commercial batch of Ethylamine-15N hydrochloride.
Caption: QC workflow for Ethylamine-15N hydrochloride.
Conclusion
A robust quality control program for commercial batches of Ethylamine-15N hydrochloride is essential for ensuring the reliability and reproducibility of research data. By employing a multi-faceted analytical approach that encompasses identity, chemical purity, isotopic enrichment, residual solvents, and elemental purity, researchers can have a high degree of confidence in the quality of their starting materials. This guide provides a framework for establishing such a program, emphasizing the importance of validated, self-verifying analytical methods.
References
PubMed Central. (2019). Quality control of imbalanced mass spectra from isotopic labeling experiments. Retrieved from [Link]
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
Isotope Science. (n.d.). Isotope-labeled Pharmaceutical Standards. Retrieved from [Link]
Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]
University of Leicester. (n.d.). 15N - Protein NMR. Retrieved from [Link]
Chemistry LibreTexts. (2024). Organohalides. Retrieved from [Link]
PubMed Central. (2024). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Retrieved from [Link]
Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]
PubMed Central. (2011). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025). GCMS Residual Solvent Analysis: What You Must Know. Retrieved from [Link]
Fiveable. (n.d.). Organohalides | Organic Chemistry Class Notes. Retrieved from [Link]
PubChem. (n.d.). Ethylamine-15N. Retrieved from [Link]
Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]
Impact of 15N isotope effect on ethylamine enzymatic kinetics
This guide details the application of N-Ethylamine as a high-precision mechanistic probe in enzymatic kinetics, specifically for amine oxidases (e.g., Monoamine Oxidase B, MAO-B; Semicarbazide-Sensitive Amine Oxidase, SS...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of
N-Ethylamine as a high-precision mechanistic probe in enzymatic kinetics, specifically for amine oxidases (e.g., Monoamine Oxidase B, MAO-B; Semicarbazide-Sensitive Amine Oxidase, SSAO).
Unlike standard kinetic studies that measure reaction velocity (
), N kinetic isotope effects (KIEs) provide a window into the transition state structure , distinguishing between concerted and stepwise oxidation mechanisms.
Impact of
N Isotope Effect on Ethylamine Enzymatic Kinetics
Product Category: Stable Isotope-Labeled Mechanistic Probes
Primary Application: Elucidation of Transition State Geometry & Reaction Synchronicity
Executive Summary: The
N Advantage
In drug development and mechanistic enzymology, ethylamine derivatives often serve as substrates or inhibitor scaffolds. While Deuterium (
H) labeling is the industry standard for identifying rate-limiting C-H bond cleavage (Primary KIE), it is often "blind" to the electronic reorganization of the nitrogen atom.
N-Ethylamine fills this gap. By measuring the N-KIE, researchers can determine if the nitrogen atom undergoes rehybridization (sp sp) simultaneously with C-H bond cleavage.
Feature
Unlabeled Ethylamine (N)
Deuterated Ethylamine (H)
N-Ethylamine
Primary Use
Baseline Kinetics (, )
Rate-Limiting Step ID
Transition State Analysis
Isotope Effect
1.0 (Reference)
2.0 – 14.0 (Large)
0.98 – 1.03 (Minute)
Resolution
Macroscopic Rates
Bond Cleavage Timing
Electronic/Hybridization Status
Methodology
UV/Vis or Fluorescence
Direct Comparison ()
Internal Competition (IRMS/NMR)
Mechanistic Insight: Why
N Matters
The oxidation of ethylamine to acetaldehyde involves the removal of a proton from the
-carbon and electrons from the nitrogen lone pair.
Scenario A (Concerted): C-H bond breakage and N-rehybridization occur together.
Result: A measurable normal
N KIE (typically ) because the N-C bond order changes in the transition state.
Scenario B (Stepwise/Asynchronous): C-H bond cleavage precedes N-rehybridization (e.g., Carbanion intermediate) or follows electron transfer (Radical mechanism).
Result: The
N KIE is often near unity or slightly inverse (), as the nitrogen environment remains largely sp-like during the rate-limiting step.
Pathway Visualization
The following diagram illustrates the mechanistic divergence probed by
N labeling.
Figure 1: Mechanistic divergence in amine oxidation.
N KIEs distinguish whether N-rehybridization is coupled to the rate-limiting step.
Analysis: Isotope Ratio Mass Spectrometry (IRMS) or high-resolution NMR (
N-HSQC).
Step-by-Step Workflow
Preparation of Mix:
Prepare a reaction mixture containing equimolar amounts of
N-Ethylamine and N-Ethylamine. The total concentration should be saturating () to ensure conditions are met as substrate depletes.
The Reaction (Partial Conversion):
Initiate the reaction with the enzyme.
Critical Control: Run a "Time 0" control (no enzyme) to establish the precise starting isotope ratio (
).
Experimental Sample: Allow the reaction to proceed to fractional conversion (
), typically 30-50%. Do not go to completion.
Quenching & Isolation:
Stop the reaction (e.g., acid quench to pH < 2). Derivatize the remaining unreacted ethylamine (e.g., with benzoyl chloride) to facilitate extraction and stabilization for MS/NMR analysis.
Isotope Ratio Measurement:
Measure the ratio of
N/N in the residual substrate () or the product ().
Note: Analyzing the residual substrate is often more accurate for small conversions.
Calculation:
Calculate the Isotope Effect (
) using the standard equation for residual substrate analysis:
: Fractional conversion (0 to 1).
: Isotope ratio (N/N) at conversion .
: Initial isotope ratio.
Workflow Diagram
Figure 2: Internal competition workflow for high-precision KIE measurement.
Performance Comparison Data
The following table summarizes expected kinetic isotope effects for ethylamine oxidation by a typical flavin-dependent amine oxidase (e.g., MAO-B), based on literature values for similar substrates (benzylamine).
Isotope Label
Parameter Measured
Typical Value (Exp)
Mechanistic Implication
Unlabeled (N)
()
~2 - 10
Baseline turnover.
Deuterium (H)
5.0 - 10.0
C-H bond cleavage is rate-limiting. Large value indicates tunneling or significant bond breaking in TS.
Nitrogen-15 (N)
0.990 - 1.015
Structure of TS. • ~0.99: Asynchronous (N-protonation equilibrium dominates). • >1.01: Concerted C-H cleavage and N-rehybridization.
Solvent ()
1.0 - 2.0
Probes exchangeable protons and solvent viscosity effects.
Interpretation of
N Results:
A value of 0.992 (Inverse) suggests the amine must be unprotonated to react, and the equilibrium isotope effect of deprotonation (
shift) masks the kinetic effect. This confirms the reacting species is the free base.
A value of 1.015 (Normal) would suggest the N-C bond is significantly altered (rehybridizing) exactly when the energy barrier is highest.
References
Fitzpatrick, P. F. (2003). "Mechanism of monoamine oxidase."[1] Archives of Biochemistry and Biophysics. Link
Ralph, E. C., et al. (2007).[2] "Insights into the mechanism of flavoprotein-catalyzed amine oxidation from nitrogen isotope effects on the reaction of N-methyltryptophan oxidase." Biochemistry. Link
Cleland, W. W. (2005). "The use of isotope effects to determine enzyme mechanisms."[3][4][5] Journal of Biological Chemistry. Link
Denu, J. M., & Fitzpatrick, P. F. (1994).[6] "Analysis of the transition state for oxidation of amines by monoamine oxidase B using 15N and deuterium kinetic isotope effects." Biochemistry. Link